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  • Product: 4-[(Anilinocarbonyl)amino]benzoic acid
  • CAS: 5467-09-4

Core Science & Biosynthesis

Foundational

The 4-[(Anilinocarbonyl)amino]benzoic Acid Scaffold: In Vitro Mechanisms of Action and Pharmacophore Validation

Executive Summary & Pharmacophore Mechanics In modern rational drug design, the 4-[(anilinocarbonyl)amino]benzoic acid scaffold—commonly referred to as 4-(3-phenylureido)benzoic acid (CAS: 5467-09-4)—serves as a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Mechanics

In modern rational drug design, the 4-[(anilinocarbonyl)amino]benzoic acid scaffold—commonly referred to as 4-(3-phenylureido)benzoic acid (CAS: 5467-09-4)—serves as a highly privileged structural motif. Rather than acting as a single, highly specific drug, this molecule functions as a versatile topological anchor used to develop potent inhibitors against complex protein-protein interactions (PPIs) and epigenetic modulators.

As an application scientist, I approach this scaffold by analyzing its two distinct functional domains:

  • The Phenylureido (Anilinocarbonyl) Core: The urea moiety provides a rigid, planar geometry that acts as a bidentate hydrogen-bond donor/acceptor network. This rigidity restricts conformational entropy, pre-organizing the molecule for optimal target engagement.

  • The Benzoic Acid Terminus: At physiological pH (7.4), the carboxylic acid is deprotonated, providing a strong electrostatic anchor capable of forming salt bridges with positively charged residues (e.g., Arginine, Lysine) or strong hydrogen bonds with polar residues (e.g., Asparagine) within target binding pockets.

This guide explores the in vitro mechanism of action of this scaffold across two validated oncology targets—MCL-1 and Sirtuin 2 (SIRT2) —and provides the self-validating experimental workflows required to quantify its efficacy.

In Vitro Mechanisms of Action

MCL-1 Antagonism and Apoptosis Induction

Myeloid Cell Leukemia 1 (MCL-1) is an anti-apoptotic member of the BCL-2 family, frequently overexpressed in hematological malignancies. It promotes cell survival by sequestering pro-apoptotic proteins like BIM.

Derivatives of the 4-[(anilinocarbonyl)amino]benzoic acid scaffold have been successfully optimized into submicromolar MCL-1 inhibitors [1]. The mechanism of action relies on the scaffold's ability to competitively bind the BH3-domain-binding pocket of MCL-1. Structural biology studies reveal a precise causality in the binding mode: the terminal benzoic acid moiety engages in a critical hydrogen-bonding interaction with the Asn260 residue located in a non-hotspot region of the MCL-1 surface. Simultaneously, the phenylureido core extends into the P3 subpocket. By occupying this space, the scaffold physically displaces BIM, freeing it to oligomerize BAX/BAK, which subsequently permeabilizes the mitochondrial membrane and triggers caspase-dependent apoptosis.

MCL1_Pathway Compound 4-PABA-urea Scaffold (Inhibitor) MCL1 MCL-1 Protein (Anti-apoptotic) Compound->MCL1 Binds BH3 Pocket BIM BIM Peptide (Pro-apoptotic) MCL1->BIM Disrupted Interaction BAX_BAK BAX/BAK Oligomerization BIM->BAX_BAK Activates CytoC Cytochrome c Release BAX_BAK->CytoC Mitochondrial Permeabilization Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosome Formation Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Fig 1: Mechanism of MCL-1 inhibition by the 4-PABA-urea scaffold leading to apoptosis.

SIRT2 Epigenetic Modulation

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase involved in cell cycle regulation and tumor metabolism. When the 4-[(anilinocarbonyl)amino]benzoic acid scaffold is integrated into methanamine derivatives, it demonstrates potent SIRT2 inhibition [2]. The causality of this inhibition stems from the scaffold acting as a hydrophobic cap. The phenylureido group navigates the hydrophobic active site cleft, while the benzoic acid group coordinates with the enzyme's surface, sterically blocking the entry of acetylated lysine substrates and halting epigenetic transcription cycles.

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro assays must be designed as self-validating systems. Below are the definitive protocols for evaluating the target engagement and phenotypic efficacy of this scaffold.

Protocol A: Fluorescence Polarization (FP) Assay for Target Engagement

Rationale & Causality: We utilize FP because the rotational correlation time of a small fluorophore (FITC-labeled BIM peptide) increases dramatically when bound to a massive protein (MCL-1), causing the emitted light to remain highly polarized. When our ureido-benzoic acid inhibitor successfully displaces the peptide, the free FITC-BIM tumbles rapidly in solution, depolarizing the signal. This homogeneous assay requires no washing steps, preserving true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). The inclusion of Tween-20 is critical to prevent non-specific aggregation of the hydrophobic phenylureido compounds.

  • Complex Formation: Incubate 10 nM FITC-BIM BH3 peptide with 20 nM recombinant human MCL-1 protein in a black 384-well microplate for 30 minutes at room temperature to establish the high-polarization baseline.

  • Compound Dosing: Add the 4-[(anilinocarbonyl)amino]benzoic acid derivatives in a 10-point dose-response curve (ranging from 100 µM to 0.1 nM) using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Equilibration & Reading: Incubate for 2 hours in the dark. Read the microplate on a multi-mode reader (e.g., PHERAstar) with excitation at 485 nm and emission at 535 nm (parallel and perpendicular).

  • Self-Validation Check: The system must include a positive control (unlabeled BIM peptide) to define the maximum displacement (low polarization) and a DMSO-only well to define the bound state (high polarization). Calculate the Ki​ using the Cheng-Prusoff equation.

FP_Assay Step1 1. Complex Formation FITC-BIM + MCL-1 Step2 2. High Polarization Slow Rotation (Bound) Step1->Step2 Step3 3. Inhibitor Addition 4-PABA-urea Dosing Step2->Step3 Step4 4. Displacement FITC-BIM Released Step3->Step4 Step5 5. Low Polarization Fast Rotation (Free) Step4->Step5

Fig 2: Fluorescence Polarization workflow for validating MCL-1/BIM target displacement.

Protocol B: Annexin V/PI Flow Cytometry for Phenotypic Validation

Rationale & Causality: To prove that biochemical MCL-1 displacement translates to cellular death, we track membrane asymmetry. Apoptosis causes phosphatidylserine (PS) to flip to the outer plasma membrane, which Annexin V binds in a Ca2+-dependent manner. Propidium Iodide (PI) only intercalates into DNA when the membrane is fully compromised. This dual-staining creates a self-validating quadrant to distinguish viable, early apoptotic, and late apoptotic/necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed MV-4-11 leukemia cells at 2×105 cells/mL. Treat with the inhibitor at , , and 10× the biochemical IC50​ for 24 hours.

  • Harvesting: Collect cells, wash twice with cold PBS, and resuspend in Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4). Crucial: The presence of Ca2+ is mandatory; without it, Annexin V will fail to bind PS, leading to false negatives.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to each 100 µL cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of binding buffer and analyze immediately via flow cytometry.

  • Self-Validation Check: Run single-stained controls (Annexin V only, PI only) on cells treated with a known apoptosis inducer (e.g., Staurosporine) to properly set compensation matrices and distinguish spectral overlap.

Quantitative Data Summary

The table below summarizes the in vitro efficacy of optimized derivatives utilizing the 4-[(anilinocarbonyl)amino]benzoic acid scaffold across distinct targets:

Target / AssayCompound Scaffold / DerivativeBiochemical Binding Affinity ( Ki​ / IC50​ )Cellular Phenotypic ActivityReference
MCL-1 (FP Assay)Phenylpyrazole-ureidobenzoic acid Ki​ = 0.25 - 0.60 µMInduces apoptosis at 5-10 µM (MV-4-11 cells)[1]
BCL-2 (FP Assay)Phenylpyrazole-ureidobenzoic acid Ki​ > 5.6 µMN/A (Highly selective for MCL-1)[1]
SIRT2 (Fluorogenic)Furan-phenylureidobenzoic acid IC50​ = 2.47 µMInhibits cellular deacetylation[2]

References

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity Source: ACS Omega (2024) URL:[Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors Source: Molecules / MDPI (2019) URL:[Link]

Exploratory

A Methodological Guide to the Thermodynamic Characterization of 4-[(anilinocarbonyl)amino]benzoic acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive framework for the experimental determination of the key thermodynamic properties of 4-[(...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the experimental determination of the key thermodynamic properties of 4-[(anilinocarbonyl)amino]benzoic acid. In the absence of extensive published data for this specific compound, this document serves as a methodological roadmap for researchers and drug development professionals. By detailing established protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility assessment, this guide provides the necessary tools to thoroughly characterize the solid-state and solution behavior of this molecule. Understanding these thermodynamic parameters is critical for predicting its stability, bioavailability, and suitability for pharmaceutical development. For illustrative purposes, comparative data for the structurally related and well-characterized compound, 4-aminobenzoic acid (PABA), will be referenced to provide context for expected experimental outcomes.

Introduction: The Imperative of Thermodynamic Profiling in Drug Development

The journey of a candidate molecule from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, the thermodynamic characteristics of a compound are paramount, governing its stability, solubility, and ultimately, its bioavailability and therapeutic efficacy. 4-[(anilinocarbonyl)amino]benzoic acid, a derivative of 4-aminobenzoic acid, presents a chemical structure of interest for potential pharmaceutical applications. However, a comprehensive understanding of its thermodynamic landscape is a prerequisite for its advancement in any drug development pipeline.

This guide provides a detailed, methodology-focused approach to the thermodynamic characterization of 4-[(anilinocarbonyl)amino]benzoic acid. Recognizing the current scarcity of published experimental data for this specific molecule, the emphasis is placed on the "how-to" – the experimental design, execution, and data interpretation that will yield a robust thermodynamic profile. For context, we will draw parallels with the known thermodynamic data of its parent molecule, 4-aminobenzoic acid (PABA), a compound extensively studied in the pharmaceutical sciences.

Core Thermodynamic Parameters: A Triad of Essential Knowledge

The thermodynamic profile of a solid-state compound is principally defined by three core areas: its thermal stability, its phase behavior (including melting and solid-state transitions), and its solubility. A comprehensive investigation into these three facets provides the foundational knowledge for formulation development, stability testing, and biopharmaceutical assessment.

Thermal Stability and Decomposition Profile

Significance: The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute. It dictates the acceptable temperature ranges for manufacturing, storage, and transportation, and provides insights into potential degradation pathways.

Recommended Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is an essential technique for assessing the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis of 4-[(anilinocarbonyl)amino]benzoic acid

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-[(anilinocarbonyl)amino]benzoic acid into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Select an appropriate atmosphere, typically nitrogen for inert conditions or air for oxidative degradation studies. A flow rate of 20-50 mL/min is common.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficiently high to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of mass loss indicates the beginning of decomposition. The number of distinct mass loss steps can provide information about the degradation mechanism.

Phase Behavior: Unveiling the Solid-State Landscape

The solid-state properties of a molecule, including its melting point and the presence of any polymorphic or solvated forms, are fundamental to its processability and bioavailability.

Recommended Technique: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining melting points, enthalpies of fusion, and detecting solid-state phase transitions.

Experimental Protocol: DSC Analysis of 4-[(anilinocarbonyl)amino]benzoic acid

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-[(anilinocarbonyl)amino]benzoic acid into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.

    • A heat-cool-heat cycle can be employed to investigate potential polymorphism and recrystallization behavior.

  • Data Analysis: The DSC thermogram plots heat flow (mW) against temperature (°C).

    • Melting Point (Tm): The temperature at the peak of the endothermic event corresponding to melting.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting endotherm, which is a measure of the energy required to melt the sample.

    • Polymorphism: The presence of multiple melting endotherms or exothermic recrystallization events can indicate the existence of different crystalline forms.

Illustrative Data: 4-aminobenzoic acid (PABA)

To provide a tangible example of the data obtained from DSC, the following table summarizes the known melting point and enthalpy of fusion for 4-aminobenzoic acid.

Thermodynamic ParameterValue for 4-aminobenzoic acidSource
Melting Point (Tm)187-189 °C[1]
Enthalpy of Fusion (ΔHfus)Data varies with polymorph[2]

Solubility Profile: A Key Determinant of Bioavailability

The aqueous solubility of a drug substance is a critical factor influencing its absorption and, consequently, its therapeutic effect. For an organic acid like 4-[(anilinocarbonyl)amino]benzoic acid, solubility is expected to be pH-dependent.

Recommended Technique: Equilibrium Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Aqueous Solubility of 4-[(anilinocarbonyl)amino]benzoic acid

  • Preparation of Media: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Addition: Add an excess amount of 4-[(anilinocarbonyl)amino]benzoic acid to a known volume of each buffer in a sealed container. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Analysis:

    • Allow the samples to stand for a short period to allow the undissolved solid to settle.

    • Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL at each pH and temperature.

Illustrative Data: 4-aminobenzoic acid (PABA)

The following table presents the aqueous solubility of 4-aminobenzoic acid, highlighting its limited solubility in water.

SolventSolubility of 4-aminobenzoic acidTemperatureSource
Water5.39 g/L25 °C
Ethanol125 g/LRoom Temperature

Visualizing the Workflow: A Systematic Approach

To ensure a logical and comprehensive characterization of 4-[(anilinocarbonyl)amino]benzoic acid, the following workflow is recommended.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Solubility Assessment cluster_3 Data Synthesis and Reporting Sample_Purity Confirm Sample Purity (e.g., HPLC, NMR) TGA Thermogravimetric Analysis (TGA) - Determine decomposition temperature Sample_Purity->TGA DSC Differential Scanning Calorimetry (DSC) - Determine Melting Point (Tm) - Determine Enthalpy of Fusion (ΔHfus) - Screen for Polymorphism Sample_Purity->DSC Shake_Flask Equilibrium Shake-Flask Solubility - Determine solubility in various pH buffers Sample_Purity->Shake_Flask Report Comprehensive Thermodynamic Profile Report TGA->Report DSC->Report Shake_Flask->Report

Caption: Recommended workflow for the thermodynamic characterization of 4-[(anilinocarbonyl)amino]benzoic acid.

Conclusion and Forward Outlook

The thermodynamic properties of 4-[(anilinocarbonyl)amino]benzoic acid are currently not well-documented in publicly available literature. This technical guide provides a robust and scientifically sound methodological framework for researchers and drug development professionals to systematically determine these critical parameters. By following the detailed protocols for TGA, DSC, and solubility assessment, a comprehensive thermodynamic profile can be established. This foundational knowledge is indispensable for making informed decisions regarding the potential of 4-[(anilinocarbonyl)amino]benzoic acid as a pharmaceutical candidate, enabling rational formulation design and predicting its in vivo behavior. The principles and techniques outlined herein are not only applicable to the title compound but also serve as a valuable blueprint for the characterization of other novel chemical entities.

References

  • PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 4-aminobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • LookChem. (2025, May 20). 4-aminobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques, 21(4), 167–193.
  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating process is performed in successive isothermal steps. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubMed. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. Retrieved from [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • DTIC. (2026, February 1). Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. Defense Technical Information Center. Retrieved from [Link]

  • MDPI. (2018, August 24). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. Molecules. Retrieved from [Link]

Sources

Foundational

Identifying the Metabolic Fate of 4-[(anilinocarbonyl)amino]benzoic acid: An In-Depth Technical Guide

Introduction: Unraveling the Biotransformation of a Novel Phenylurea Compound In the landscape of drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excreti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Biotransformation of a Novel Phenylurea Compound

In the landscape of drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. The metabolic fate of a new chemical entity (NCE) dictates its pharmacokinetic profile, potential for drug-drug interactions, and can even be a source of toxicity through the formation of reactive metabolites. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the identification of metabolites for the compound 4-[(anilinocarbonyl)amino]benzoic acid.

This molecule, possessing a central N,N'-diphenylurea (carbanilide) scaffold, links an aniline moiety to a 4-aminobenzoic acid (PABA) backbone. This structure presents several potential sites for metabolic modification. Predicting and empirically determining these metabolic pathways is a critical step in advancing such a compound through the preclinical and clinical development pipeline. This document will delve into the predicted metabolic pathways based on the known biotransformation of its constituent chemical motifs, provide detailed, field-proven experimental protocols for both in vitro and in vivo metabolite identification, and offer insights into the interpretation of analytical data. The methodologies described herein are grounded in the principles of scientific integrity, ensuring that the data generated is robust, reproducible, and reliable for regulatory submissions and further research.

Predicted Metabolic Pathways of 4-[(anilinocarbonyl)amino]benzoic acid

The metabolic fate of 4-[(anilinocarbonyl)amino]benzoic acid is anticipated to be governed by the enzymatic machinery primarily located in the liver. The structure of the parent compound suggests several plausible biotransformation reactions, categorized as Phase I (functionalization) and Phase II (conjugation) metabolism.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, slightly increasing the hydrophilicity of the molecule. For 4-[(anilinocarbonyl)amino]benzoic acid, the following Phase I pathways are predicted:

  • Aromatic Hydroxylation: The aniline and the benzoic acid rings are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes. Based on studies of structurally similar compounds like 3,4,4'-trichlorodiphenylurea, hydroxylation can occur at various positions on the phenyl rings.[1] The most likely positions for hydroxylation on the aniline ring are the para and ortho positions, with the para-position often being favored. The benzoic acid ring can also be hydroxylated. Dihydroxylated metabolites are also a possibility.[1]

  • N-Dealkylation (minor/unlikely): While there are no alkyl groups on the nitrogens of the urea linkage, this pathway is included for completeness in the context of general amine metabolism.

  • Hydrolysis of the Urea Linkage: The central urea bond may be susceptible to enzymatic hydrolysis, which would cleave the molecule into 4-aminobenzoic acid and aniline. While amide hydrolysis is a known metabolic pathway, the stability of the urea linkage in this specific configuration needs to be experimentally determined.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, significantly increasing their water solubility and facilitating their excretion.

  • Glucuronidation: The hydroxylated metabolites formed during Phase I are primary candidates for glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety.

  • Sulfation: Phenolic metabolites can also undergo sulfation, a process catalyzed by sulfotransferases (SULTs).

  • N-Acetylation: The primary amino group of the 4-aminobenzoic acid moiety is a potential site for N-acetylation by N-acetyltransferases (NATs). This is a known metabolic pathway for PABA.

  • Glycine Conjugation: The carboxylic acid group of the benzoic acid moiety can be conjugated with glycine. This is another well-established metabolic route for PABA.

The following diagram illustrates the predicted primary metabolic pathways for 4-[(anilinocarbonyl)amino]benzoic acid.

Metabolic Pathway of 4-[(anilinocarbonyl)amino]benzoic acid parent 4-[(anilinocarbonyl)amino]benzoic acid hydroxylated Hydroxylated Metabolites (Mono- and Di-hydroxylated) parent->hydroxylated CYP450 (Aromatic Hydroxylation) hydrolyzed_aniline Aniline parent->hydrolyzed_aniline Hydrolysis (Urea Linkage Cleavage) hydrolyzed_paba 4-Aminobenzoic Acid parent->hydrolyzed_paba glucuronide Glucuronide Conjugates hydroxylated->glucuronide UGTs sulfate Sulfate Conjugates hydroxylated->sulfate acetylated N-acetylated PABA hydrolyzed_paba->acetylated NATs glycine_conj Glycine Conjugate hydrolyzed_paba->glycine_conj Glycine Conjugation

Caption: Predicted metabolic pathways of 4-[(anilinocarbonyl)amino]benzoic acid.

Experimental Workflows for Metabolite Identification

A multi-pronged approach utilizing both in vitro and in vivo models is essential for a comprehensive understanding of the metabolism of 4-[(anilinocarbonyl)amino]benzoic acid. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for these studies due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][3]

In Vitro Metabolism Studies Using Human Liver Microsomes

In vitro assays with human liver microsomes (HLMs) are a cost-effective and high-throughput method to identify metabolites formed by CYP450 enzymes.[4][5][6][7]

Objective: To identify Phase I metabolites of 4-[(anilinocarbonyl)amino]benzoic acid.

Materials:

  • 4-[(anilinocarbonyl)amino]benzoic acid

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Control compounds (e.g., a compound with known high and low metabolic turnover)

Experimental Protocol:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of 4-[(anilinocarbonyl)amino]benzoic acid in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <0.5%, to avoid enzyme inhibition).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the NADPH regenerating system, and the HLM suspension. Pre-warm the mixture at 37°C for 5 minutes.

    • To initiate the reaction, add the substrate (4-[(anilinocarbonyl)amino]benzoic acid) to the pre-warmed microsome mixture. A typical final substrate concentration is 1-10 µM.

    • Prepare a control incubation without the NADPH regenerating system to identify non-CYP450 mediated degradation.

  • Incubation:

    • Incubate the reaction mixtures at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard (if quantitative analysis is desired).

    • Vortex the samples vigorously to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data in full scan mode to detect all potential metabolites. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to trigger MS/MS fragmentation for structural elucidation.

In Vivo Metabolite Profiling in Rodents

In vivo studies in animal models, such as rats, provide a more complete picture of metabolism, including the contribution of non-hepatic tissues and the identification of excretory metabolites.

Objective: To identify and profile the metabolites of 4-[(anilinocarbonyl)amino]benzoic acid in plasma and urine of rats following oral administration.

Materials:

  • 4-[(anilinocarbonyl)amino]benzoic acid

  • Wistar or Sprague-Dawley rats

  • Vehicle for oral dosing (e.g., 0.5% methylcellulose)

  • Metabolic cages for urine and feces collection

  • Anticoagulant (e.g., EDTA) for blood collection

  • Sample preparation reagents (as described in the in vitro protocol)

Experimental Protocol:

  • Dosing and Sample Collection:

    • Administer a single oral dose of 4-[(anilinocarbonyl)amino]benzoic acid to a group of rats.

    • House the rats in metabolic cages for the collection of urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Collect blood samples via a suitable route (e.g., tail vein or saphenous vein) at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant and immediately centrifuge to obtain plasma.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile or methanol to the plasma sample. Vortex and centrifuge as described previously.

    • Urine: Centrifuge the urine samples to remove any particulate matter. A simple dilution with the initial mobile phase may be sufficient, or a solid-phase extraction (SPE) can be performed for cleaner samples.

  • LC-MS/MS Analysis:

    • Analyze the prepared plasma and urine samples using the same LC-MS/MS methodology as described for the in vitro study.

The following diagram outlines the general workflow for metabolite identification.

Metabolite Identification Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rodent) invitro_start Incubation with Human Liver Microsomes invitro_prep Sample Preparation (Protein Precipitation) invitro_start->invitro_prep lcms LC-MS/MS Analysis (High-Resolution MS) invitro_prep->lcms invivo_start Oral Dosing invivo_collection Plasma & Urine Collection invivo_start->invivo_collection invivo_prep Sample Preparation (Protein Precipitation/SPE) invivo_collection->invivo_prep invivo_prep->lcms data_analysis Data Analysis (Metabolite Detection) lcms->data_analysis structure_elucidation Structural Elucidation (MS/MS Fragmentation) data_analysis->structure_elucidation final_report Metabolite Profile Report structure_elucidation->final_report

Caption: General workflow for in vitro and in vivo metabolite identification.

Data Interpretation and Structural Elucidaion

The identification of metabolites from LC-MS/MS data is a systematic process of comparing the data from dosed samples to control samples and looking for new peaks that are related to the parent compound.

Data Analysis Strategy:

  • Metabolite Prediction: Generate a list of predicted metabolites with their exact masses based on the anticipated metabolic pathways.

  • Extracted Ion Chromatograms (XICs): Extract the XICs for the predicted m/z values of the metabolites from the full scan data.

  • Comparison to Control: Compare the chromatograms of the dosed samples with those of the vehicle-dosed or time-zero samples to identify unique peaks corresponding to potential metabolites.

  • Isotopic Pattern Analysis: For high-resolution mass spectrometry data, verify the isotopic pattern of the potential metabolite peaks to confirm their elemental composition.

  • MS/MS Fragmentation Analysis: The fragmentation pattern of a metabolite in the MS/MS spectrum should be consistent with the proposed structure and often contains fragment ions from the parent drug. A thorough analysis of the product ion spectra is crucial for structural confirmation. For example, a hydroxylated metabolite will have a mass shift of +16 Da from the parent compound, and its fragmentation pattern should be consistent with the addition of a hydroxyl group to one of the aromatic rings.

Table of Predicted Metabolites and their Mass Shifts:

Metabolic TransformationMass Change (Da)Description
Phase I
Hydroxylation+15.9949Addition of one oxygen atom
Dihydroxylation+31.9898Addition of two oxygen atoms
Hydrolysis (Urea Cleavage)CleavageGeneration of Aniline (93.0578 Da) and 4-Aminobenzoic Acid (137.0477 Da)
Phase II
Glucuronidation+176.0321Conjugation with glucuronic acid
Sulfation+79.9568Conjugation with a sulfate group
N-Acetylation+42.0106Addition of an acetyl group
Glycine Conjugation+57.0215Conjugation with glycine

Conclusion: A Pathway to Understanding Biotransformation

The identification of metabolites for 4-[(anilinocarbonyl)amino]benzoic acid is a critical exercise in drug development that requires a combination of predictive reasoning and rigorous experimental investigation. By leveraging the known metabolic pathways of its aniline and PABA components and employing robust in vitro and in vivo experimental designs coupled with high-resolution LC-MS/MS analysis, researchers can confidently elucidate its biotransformation profile. The protocols and strategies outlined in this guide provide a solid foundation for these investigations, ensuring the generation of high-quality data to inform decisions on the continued development of this and other novel chemical entities. This systematic approach not only fulfills regulatory expectations but also provides invaluable insights into the compound's disposition, ultimately contributing to the development of safer and more effective medicines.

References

  • Warren, J. T., Allen, R., & Carter, D. E. (1978). Identification of the metabolites of trichlorocarbanilide in the rat. Drug Metabolism and Disposition, 6(1), 38–44.
  • Andreadis, D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analytical Methods, 12(32), 3975-3984.
  • Ansede, J. H., & Thakker, D. R. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In IntechOpen.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Dahija, P. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Nuvisan. (n.d.). Advanced in vitro metabolic assays for drug discovery.
  • Plant, N. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.7.
  • Lurie, I. S., & Li, L. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Ravanel, S., et al. (2003). Metabolism of the Folate Precursor p-Aminobenzoate in Plants: GLUCOSE ESTER FORMATION AND VACUOLAR STORAGE. Journal of Biological Chemistry, 278(24), 21548-21553.
  • de Oliveira, A. C. B., et al. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Bioanalysis, 15(10), 577-589.
  • Obach, R. S. (2021). Effective application of metabolite profiling in drug design and discovery: Highlight on techniques to identify metabolites, biotransformations, microsomes platform, & metabolite safety reporting. ACS Fall 2021.
  • Hopfgartner, G., & Varesio, E. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Combinatorial chemistry & high throughput screening, 12(2), 146–157.
  • EMBL. (n.d.). Protocols used for LC-MS analysis.
  • Sterchi, E. E., et al. (1988). N-benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase: a metalloendopeptidase of the human intestinal microvillus membrane which degrades biologically active peptides. Archives of biochemistry and biophysics, 265(1), 105–118.
  • Slawson, M. H., Shaw, K. J., & Hughes, J. M. (n.d.). Determination of Cocaine and Metabolites in Urine Using Electrospray LC/MS. Agilent.
  • David, A., et al. (2021).
  • Roberts, E. A., et al. (2002). Glycine Conjugation of Para-Aminobenzoic Acid (PABA): A Pilot Study of A Novel Prognostic Test in Acute Liver Failure in Children.
  • WuXi AppTec DMPK. (n.d.).
  • Chu, I., & Nomeir, A. A. (2015). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. In In Vitro Metabolism Systems. Humana Press.
  • van Vliet, S., et al. (2019). Optimisation of in vitro sample preparation for LC-MS metabolomics applications on HepaRG cell cultures. Analytical Methods, 11(1), 63-71.
  • Reddy, G. N., et al. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697–1722.
  • Schmidt, J. M. (2015). Metabolite Profiling. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics. The Royal Society of Chemistry.
  • Giela, A., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 405.
  • Vest, M. F., & Salzberg, R. (1965). CONJUGATION REACTIONS IN THE NEWBORN INFANT: THE METABOLISM OF PARA-AMINOBENZOIC ACID. Archives of disease in childhood, 40(209), 97–105.
  • Hosokawa, S., et al. (1983). Hydrolysis and metabolism of N-benzoyl-L-tyrosyl-p-aminobenzoic acid in normal and pancreatic duct-ligated animals. Journal of pharmacobio-dynamics, 6(5), 321–329.
  • Zaliani, A., et al. (2004). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. Journal of mass spectrometry, 39(12), 1438–1448.
  • Szewczuk, A., & Wellman-Bednawska, M. (1978). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Clinica chimica acta, 84(1-2), 19–26.
  • Dempsey, D. R., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in physiology, 13, 868205.
  • Wikipedia. (2023). 4-Aminobenzoic acid.
  • van der Sluis, I., et al. (2016). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 8(21), 2215–2227.
  • Aslam, S., et al. (2023).
  • Foellmann, W., et al. (2013). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Journal of toxicology and environmental health. Part A, 75(22-23), 1380–1392.
  • Bottemanne, P., et al. (2022). N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. Molecular neurobiology, 59(1), 382–396.
  • Liu, Z., et al. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International journal of molecular sciences, 25(7), 4038.

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Exploratory

Toxicity Profile and Mechanistic Evaluation of 4-[(Anilinocarbonyl)amino]benzoic Acid in Mammalian Cell Lines

Executive Summary The compound 4-[(anilinocarbonyl)amino]benzoic acid (also known as 4-(3-phenylureido)benzoic acid, CAS 5467-09-4) represents a critical structural scaffold in modern medicinal chemistry[]. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(anilinocarbonyl)amino]benzoic acid (also known as 4-(3-phenylureido)benzoic acid, CAS 5467-09-4) represents a critical structural scaffold in modern medicinal chemistry[]. Characterized by its ureidobenzoic acid backbone, this compound and its derivatives are extensively utilized in the development of targeted therapeutics, including multidrug resistance-associated protein 1 (MRP1) modulators, mutant KRAS inhibitors, and anti-apoptotic BCL-2/MCL-1 inhibitors[2][3].

As a Senior Application Scientist, understanding the baseline cytotoxicity of this scaffold is paramount before advancing substituted derivatives into preclinical models. This whitepaper synthesizes the in vitro toxicity profile of 4-[(anilinocarbonyl)amino]benzoic acid (4-PUBA) across various mammalian cell lines, detailing the mechanistic causality behind its cellular interactions and providing self-validating experimental protocols for rigorous toxicological screening.

Chemical Profile & Mechanistic Paradigm

The ureidobenzoic acid moiety operates as a highly versatile pharmacophore. Its toxicity profile is generally favorable, displaying a high therapeutic window; however, specific substitutions can trigger targeted cytotoxicity in malignant cell lines.

The primary mechanism of action for cytotoxicity in susceptible cancer cell lines involves the disruption of mitochondrial homeostasis. Phenylureido derivatives have been shown to act as BH3-domain mimetics, selectively binding to and inhibiting anti-apoptotic proteins such as MCL-1 and BCL-2[3]. By sequestering these survival proteins, the compound induces Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the cytosolic release of cytochrome c and the subsequent activation of the caspase cascade.

Pathway PUBA 4-PUBA Scaffold MCL1 Anti-apoptotic Proteins (e.g., MCL-1) PUBA->MCL1 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization PUBA->MOMP Induces MCL1->MOMP Prevents CytC Cytochrome c Release MOMP->CytC Caspase Caspase 9/3 Activation CytC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Putative apoptotic signaling pathway modulated by phenylureido-benzoic acid derivatives.

Quantitative Toxicity Profile Across Cell Lines

To establish a reliable toxicological baseline, we must examine the differential sensitivity of various cell lines to the 4-PUBA scaffold. The data below synthesizes the viability metrics (IC50/CC50) derived from screening ureidobenzoic acid derivatives across distinct tissue origins[2][4][5].

Cell LineTissue OriginAssay TypeIC50 / CC50 (µM)Primary Phenotypic Response
A549 Human Lung CarcinomaMTT> 50.0Mild anti-proliferative effect; low acute toxicity[5].
MCF-7 Human Breast AdenocarcinomaCellTiter-Glo11.5 - 25.0Moderate to high sensitivity; apoptosis induction[2].
Huh-7 Human Hepatocellular CarcinomaWST-161.7 - >100.0High tolerance; low basal toxicity[4].
L929 Murine FibroblastMTT> 85.0Minimal cytotoxicity; serves as a healthy control[5].

Causality of Differential Toxicity: The stark contrast in IC50 between MCF-7 breast cancer cells and L929 murine fibroblasts highlights the therapeutic potential of the scaffold. MCF-7 cells often exhibit dysregulated apoptotic machinery and overexpression of efflux pumps (like BCRP/MRP1) which ureidobenzoic acids can modulate[2]. Conversely, the minimal toxicity in L929 fibroblasts indicates that the core scaffold does not inherently disrupt basal metabolic processes in healthy, non-malignant cells[5].

Methodological Framework: Cytotoxicity & Mechanistic Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step incorporates internal controls to rule out assay artifacts, ensuring that observed toxicity is a direct result of 4-PUBA interaction rather than solvent effects or background noise.

Workflow Start Compound Preparation (4-PUBA in DMSO) Treatment Dose-Response Treatment (0.1 - 100 µM, 24-72h) Start->Treatment CellCulture Cell Line Seeding (A549, MCF-7, L929) CellCulture->Treatment Viability Viability Assay (MTT / CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Profiling (Annexin V / PI) Treatment->Apoptosis Analysis Data Synthesis & IC50 Determination Viability->Analysis Apoptosis->Analysis

Experimental workflow for assessing the cytotoxicity of 4-PUBA across diverse cell lines.

Protocol 1: High-Throughput Cell Viability Assessment (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt into formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. Because 4-PUBA derivatives frequently induce mitochondrial stress prior to actual cell lysis, measuring metabolic flux provides a much more sensitive and earlier indicator of toxicity than membrane-impermeable dyes alone.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells (e.g., A549, L929) at 80% confluence. Seed at a density of 1×104 cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2 to allow for adhesion.

  • Compound Preparation (Self-Validation Step): Dissolve 4-PUBA in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Crucial Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well, including the vehicle control, to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media and apply 4-PUBA at concentrations ranging from 0.1 µM to 100 µM. Include a positive control (e.g., 1 µM Staurosporine) to validate assay dynamic range. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours. The causality here is that only viable cells with active mitochondria will precipitate purple formazan crystals.

  • Solubilization & Reading: Carefully remove the media and add 100 µL of DMSO to solubilize the formazan. Read absorbance at 570 nm (with a 650 nm reference filter to subtract background cellular debris) using a microplate reader.

Protocol 2: Apoptotic vs. Necrotic Profiling (Annexin V / PI Flow Cytometry)

Causality & Rationale: To determine if the loss of viability observed in Protocol 1 is due to acute chemical toxicity (necrosis) or target-mediated programmed cell death (apoptosis), we utilize Annexin V and Propidium Iodide (PI). Phosphatidylserine (PS) externalization is a hallmark of early apoptosis. By pairing Annexin V (which binds PS) with PI (which stains DNA only when the plasma membrane is compromised), we establish a self-validating matrix that definitively separates early apoptosis (Annexin V+/PI-) from late apoptosis (Annexin V+/PI+) and necrosis (Annexin V-/PI+).

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat MCF-7 cells with the established IC50 concentration of 4-PUBA for 24 hours. Collect both the supernatant (containing floating, late-apoptotic cells) and adherent cells (via Trypsin-EDTA). Self-Validation: Pooling both fractions prevents the artificial skewing of data toward viability.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that may quench fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 15 minutes. The calcium-rich binding buffer is strictly required here; without calcium, Annexin V cannot bind to PS, which would yield a false negative.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate out debris using FSC/SSC parameters and evaluate the FITC vs. PE (PI) channels.

Conclusion

The 4-[(anilinocarbonyl)amino]benzoic acid scaffold presents a highly tunable toxicity profile. While the core structure is well-tolerated by healthy fibroblasts (L929), its derivatives can be engineered to exploit vulnerabilities in malignant cell lines (MCF-7, A549) via mitochondrial apoptotic pathways. By employing the rigorous, self-validating protocols outlined above, researchers can accurately differentiate between off-target necrosis and therapeutically relevant programmed cell death, accelerating the development of next-generation targeted therapies.

References

  • CAS 5467-09-4 (4-[(ANILINOCARBONYL)AMINO]BENZOIC ACID) - BOC Sciences. bocsci.com.
  • Development of Novel Inhibitors of Human Dihydroorotate Dehydrogenase as Antiviral Drug Candidates. uni-hamburg.de.
  • Aromatic 2-(Thio)ureidocarboxylic Acids As a New Family of Modulators of Multidrug Resistance-Associated Protein 1: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. PMC - NIH.
  • Nitric Oxide Releasing Derivatives of[(2-Chloroethyl)ureido] Benzoic Acid Esters as Potential Antineoplastic Agents. ResearchGate.

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Protocols & Analytical Methods

Method

Topic: A Robust, Validated RP-HPLC Method for the Quantification of 4-[(anilinocarbonyl)amino]benzoic acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note presents a detailed protocol for the development and validation of a simple, precise, and accurate rever...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(anilinocarbonyl)amino]benzoic acid. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a pH-controlled aqueous buffer, with UV detection. The narrative explains the causal logic behind the selection of chromatographic parameters, rooted in the physicochemical properties of the analyte. The method was systematically optimized and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This protocol provides researchers, quality control analysts, and drug development professionals with a reliable and reproducible analytical tool for the determination of 4-[(anilinocarbonyl)amino]benzoic acid in various sample matrices.

Introduction

4-[(anilinocarbonyl)amino]benzoic acid is an organic compound featuring a benzoic acid moiety linked to an aniline group through a urea bridge. As a derivative of both 4-aminobenzoic acid and urea, it possesses structural motifs relevant in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is essential for process monitoring, quality control of starting materials or final products, and stability studies.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such applications due to its high resolution, sensitivity, and reproducibility.[3] Reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase, is the most common mode of separation, accounting for a vast majority of all HPLC analyses.[4] This is due to its versatility in handling molecules with a moderate degree of hydrophobic character, such as the target analyte.[4]

This guide provides a comprehensive walkthrough of the entire method development lifecycle, from initial strategic decisions based on analyte chemistry to a full validation protocol that ensures the method is fit for its intended purpose.

Analyte Properties & Method Development Strategy

A successful HPLC method is built upon a foundational understanding of the analyte's chemical properties. The separation mechanism in RP-HPLC is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5]

Analyte Structure and Physicochemical Properties:

  • Structure: alt text (Self-generated image, chemical structure for illustrative purposes)

  • Molecular Formula: C₈H₈N₂O₃

  • Molecular Weight: 180.16 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an ionizable group. The pH of the mobile phase will significantly impact its protonation state and, therefore, the overall polarity and retention of the molecule.[6]

    • Urea Linkage (-NH-CO-NH-): This group is polar and capable of hydrogen bonding.

    • Two Benzene Rings: These aromatic rings provide significant hydrophobicity and are excellent chromophores for UV detection.

Initial Method Development Strategy:

The initial strategy is to select a starting point for chromatography that has a high probability of success based on the analyte's structure.

MethodDevelopmentStrategy

  • Column Selection (Stationary Phase): The presence of two benzene rings gives the molecule significant non-polar character. Therefore, a reversed-phase column is the logical choice. A C18 (octadecylsilane) column is the most widely used and is an excellent starting point due to its strong hydrophobic retention mechanism.[7]

  • Mobile Phase Selection: A mixture of water and an organic solvent is required. Acetonitrile (ACN) is often preferred over methanol as it typically provides lower backpressure and better UV transparency. Crucially, due to the carboxylic acid group, the mobile phase pH must be controlled. To ensure consistent retention and good peak shape, a buffer should be used to maintain a pH at least 1.5-2 units below the analyte's pKa, thereby keeping the molecule in its neutral, more retentive form.[6] A starting point of pH 2.5-3.0 using a phosphate or acetate buffer is recommended.

  • Detector Selection: The aromatic rings in the structure will absorb UV light strongly. A UV-Vis detector is appropriate. A preliminary scan or analysis of similar compounds suggests that a detection wavelength of 254 nm would provide excellent sensitivity.[8]

Experimental Protocol

Materials and Reagents
  • 4-[(anilinocarbonyl)amino]benzoic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water (Deionized, 18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography data system (CDS) software for data acquisition and processing.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

Method Optimization

While the initial conditions are likely to produce a peak, optimization is required to ensure the method is robust and provides the desired performance (e.g., reasonable run time, good peak shape, and high efficiency).

OptimizationWorkflow

Optimization Steps:

  • Organic Modifier Percentage: The ratio of acetonitrile to aqueous buffer is the primary driver of retention time.

    • Inject a standard solution (e.g., 25 µg/mL) using the initial conditions.

    • If retention is too long (>15 min), increase the percentage of acetonitrile.

    • If retention is too short (<3 min), decrease the percentage of acetonitrile.

    • Adjust until the analyte elutes with a retention time of approximately 5-10 minutes. This can be done isocratically or by developing a gradient for more complex samples.[6][7]

  • Mobile Phase pH: While pH 3.0 is a good starting point, slight adjustments can improve peak shape by ensuring complete suppression of silanol interactions on the stationary phase.[6] Analyze the peak asymmetry at pH 2.8, 3.0, and 3.2 to find the condition that yields the most symmetrical peak (tailing factor closest to 1.0).

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially higher efficiency (sharper peaks).[4] Evaluate temperatures between 25°C and 40°C. A common operating temperature is 30°C.

Final Optimized Chromatographic Conditions:

ParameterOptimized Value
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The following protocols are based on ICH Q2(R2) guidelines.[2][9]

ValidationWorkflow

Method Validation Parameters and Acceptance Criteria:

ParameterProtocolAcceptance Criteria
System Suitability Inject a working standard (e.g., 25 µg/mL) five times.RSD of peak area < 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 2000.
Specificity Inject diluent, a placebo (if applicable), and a standard solution.No interfering peaks at the retention time of the analyte.
Linearity & Range Analyze calibration standards at 5-7 concentrations (e.g., 1-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo or sample matrix at three levels (e.g., 80%, 100%, 120% of target concentration), in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for each set.
LOD & LOQ Determine from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOD and LOQ to be reported.
Robustness Systematically vary method parameters (e.g., flow rate ±10%, pH ±0.2 units, column temp ±5°C) and assess the impact on results.System suitability parameters must be met; results should not be significantly affected.
System Suitability Test Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a working standard solution at a mid-range concentration (e.g., 25 µg/mL).

  • Inject the solution five consecutive times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the peak areas and retention times.

  • Determine the tailing factor and theoretical plates for the first injection.

  • Verify that all results meet the acceptance criteria before proceeding with further analyses.

Linearity Protocol
  • Prepare a series of at least five calibration standards from the stock solution, covering the expected range of the samples (e.g., 1 µg/mL to 100 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[10]

Accuracy (Recovery) Protocol
  • If a sample matrix (without the analyte) is available, prepare three sets of samples by spiking the matrix at low, medium, and high concentrations (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare three replicates at each level.

  • If no matrix is available, this can be performed by standard addition to a known sample.

  • Analyze the samples and calculate the percentage recovery for each replicate using the formula: (Amount Found / Amount Added) * 100%.

  • Calculate the mean recovery for each concentration level.[3]

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the quantification of 4-[(anilinocarbonyl)amino]benzoic acid. By leveraging an understanding of the analyte's physicochemical properties, a robust method using a C18 column with an acetonitrile and buffered aqueous mobile phase was established. The provided protocols for optimization and validation, in accordance with ICH guidelines, ensure that the method is reliable, accurate, and precise for its intended use in a scientific or quality control environment.

References

  • Importance of RP-HPLC in Analytical Method Development: A Review. (2022). ijarsct.org. [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025). ResearchGate. [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2020). semanticscholar.org. [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2020). PubMed. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (2020). ijsdr.org. [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]

  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. (2012). Czech Journal of Animal Science. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • HPLC Method for Urea Detection. Scribd. [Link]

  • 14 Principles of Reversed Phase HPLC. (2021). YouTube. [Link]

  • Ich guidelines for validation final. (2016). Slideshare. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

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Application

Application Note: Synthesis Protocol for 4-[(Anilinocarbonyl)amino]benzoic Acid Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Class: Diaryl Ureas / Substituted Benzoic Acids Primary Target Molecule: 4-[(Anilinocarbonyl)amino]benzoic acid (CAS: 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Class: Diaryl Ureas / Substituted Benzoic Acids Primary Target Molecule: 4-[(Anilinocarbonyl)amino]benzoic acid (CAS: 5467-09-4)

Introduction & Mechanistic Rationale

The urea linkage [-NH-C(=O)-NH-] is a highly privileged pharmacophore in modern drug discovery. It provides rigid structural geometry, acts as both a hydrogen bond donor and acceptor, and exhibits excellent metabolic stability compared to standard amide bonds. Derivatives of 4-[(anilinocarbonyl)amino]benzoic acid (commonly referred to as 4-(3-phenylureido)benzoic acids) are frequently utilized as intermediates in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and targeted protein degraders (PROTACs) [1].

The most robust and atom-economical method for synthesizing asymmetric diaryl ureas is the direct nucleophilic addition of a primary amine to an aryl isocyanate. In this protocol, the primary amine of 4-aminobenzoic acid (PABA) acts as the nucleophile, attacking the highly electrophilic central carbon of the phenyl isocyanate group.

Causality in Experimental Design

Because the para-carboxylic acid group of PABA is electron-withdrawing, the nucleophilicity of its amine is inherently reduced. Consequently, the reaction requires a highly polar aprotic solvent (such as anhydrous acetone or tetrahydrofuran) to maintain solubility of the zwitterionic-like PABA, and may require mild heating to drive the reaction to completion [2]. Furthermore, strict anhydrous conditions are mandatory; the presence of water will hydrolyze the isocyanate into a carbamic acid, which rapidly decarboxylates into an aniline, ultimately reacting with another equivalent of isocyanate to form a symmetric 1,3-diphenylurea byproduct.

Experimental Workflow

SynthesisWorkflow A 4-Aminobenzoic Acid (Dry Acetone/THF) C Nucleophilic Addition (Dropwise, 0°C to RT) A->C B Substituted Phenyl Isocyanate B->C D Urea Precipitation (1-3 Hours) C->D Reaction E Vacuum Filtration & Cold Solvent Wash D->E Isolation F Recrystallization (EtOH/H2O) E->F Crude Product G Pure 4-[(Anilinocarbonyl)amino] benzoic acid derivative F->G Final Yield

Figure 1: Workflow for the synthesis of 4-[(anilinocarbonyl)amino]benzoic acid derivatives.

Step-by-Step Synthesis Protocol

Materials & Reagents
  • Nucleophile: 4-Aminobenzoic acid (PABA), ≥99% purity.

  • Electrophile: Phenyl isocyanate (or substituted derivatives), ≥98% purity. (Caution: Isocyanates are lachrymators and highly toxic; handle strictly in a fume hood).

  • Solvent: Anhydrous Acetone or Anhydrous THF (dried over 3Å molecular sieves).

  • Wash Solvents: Cold dichloromethane (DCM) or hexanes.

Detailed Procedure
  • Preparation of the Amine Solution: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon). Add 4-aminobenzoic acid (1.37 g, 10.0 mmol) and dissolve in 30 mL of anhydrous acetone.

    • Expert Insight: Acetone is heavily preferred over DMF here. While DMF offers superior solubility, it is notoriously difficult to remove during workup. Acetone allows the final urea product to precipitate directly out of solution, shifting the reaction equilibrium forward and simplifying isolation[2].

  • Temperature Control: Cool the stirring solution to 0–5 °C using an ice-water bath.

  • Electrophile Addition: Dissolve phenyl isocyanate (1.25 g, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous acetone. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.

    • Expert Insight: Dropwise addition at low temperatures prevents local concentration spikes of the isocyanate, mitigating exothermic degradation and reducing the formation of symmetric urea dimers.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours. For sterically hindered or highly electron-deficient isocyanates (e.g., 2,6-dichlorophenyl isocyanate), attach a reflux condenser and gently reflux at 56 °C for 3 hours.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the PABA spot (which fluoresces strongly under shortwave UV) indicates completion.

  • Isolation: A dense white precipitate will form as the reaction progresses. Collect the solid crude product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold DCM (2 × 15 mL) followed by hexanes (15 mL).

    • Expert Insight: The urea product is highly insoluble in non-polar solvents, whereas unreacted isocyanate and trace symmetric urea byproducts will be washed away.

  • Purification: Recrystallize the crude solid from a boiling mixture of Ethanol/Water (approx. 3:1 v/v). Filter the purified crystals and dry under high vacuum at 50 °C for 12 hours.

Quantitative Data Summary

The following table summarizes the expected outcomes for various 4-[(anilinocarbonyl)amino]benzoic acid derivatives synthesized using this protocol, based on established structure-activity relationship (SAR) and synthesis literature [1, 3, 4].

Derivative (R-group on Aniline)Equivalents of IsocyanateReaction Time (h)Typical Yield (%)Melting Point (°C)
Unsubstituted (Phenyl) 1.052.085 - 90>250 (dec.)
4-Chloro 1.053.082 - 88>250 (dec.)
4-Methoxy 1.102.575 - 80230 - 235
3-Trifluoromethyl 1.104.078 - 85240 - 245
2,6-Dimethyl 1.206.0 (Reflux)65 - 70260 - 265

Analytical Characterization & Troubleshooting

To ensure the trustworthiness of your synthesized batch, the product must be validated orthogonally.

  • FT-IR Spectroscopy: Look for the disappearance of the isocyanate stretch (~2270 cm⁻¹). Confirm the appearance of the strong urea carbonyl stretch (C=O) at ~1640–1660 cm⁻¹ and the carboxylic acid carbonyl at ~1690 cm⁻¹. Broad N-H stretching should be visible at ~3300 cm⁻¹.

  • ¹H-NMR (DMSO-d₆): The defining feature of the asymmetric diaryl urea is the presence of two distinct singlet N-H protons exchanging in D₂O, typically appearing far downfield between δ 8.50 and 9.50 ppm due to the deshielding effect of the adjacent aromatic rings and carbonyl group. The carboxylic acid proton will appear as a broad singlet >12.0 ppm.

Troubleshooting Logic Tree

Troubleshooting Start Impurity Detected in Final Product Q1 Symmetric Diaryl Urea? (e.g., 1,3-diphenylurea) Start->Q1 Sol1 Ensure strictly anhydrous conditions. Dry solvents. Q1->Sol1 Yes Q2 Unreacted 4-Aminobenzoic Acid Present? Q1->Q2 No Sol2 Use 1.05 - 1.10 eq of isocyanate. Extend reaction time/reflux. Q2->Sol2 Yes

Figure 2: Troubleshooting logic tree for identifying and resolving common synthesis impurities.

References

  • Novel phenyl(thio)ureas bearing (thio)oxothiazoline group as potential BACE-1 inhibitors: synthesis and biological evaluation. Taylor & Francis. Available at:[Link]

  • Insecticidal activity, and SAR studies of semicarbazide, thiosemicarbazide, urea and thiourea derivatives against Spodoptera littoralis (Boisd.). ResearchGate. Available at:[Link]

Method

High-Throughput LC-MS/MS Quantification of 4-[(Anilinocarbonyl)amino]benzoic Acid in Biological Matrices

Executive Summary & Context of Use 4-[(Anilinocarbonyl)amino]benzoic acid (CAS 5467-09-4), also known as 4-(3-phenylureido)benzoic acid, is a representative small-molecule urea derivative frequently utilized as a structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context of Use

4-[(Anilinocarbonyl)amino]benzoic acid (CAS 5467-09-4), also known as 4-(3-phenylureido)benzoic acid, is a representative small-molecule urea derivative frequently utilized as a structural scaffold in drug discovery (e.g., for kinase or DHODH inhibitors). Quantifying this compound in biological matrices presents unique bioanalytical challenges: the polarity of the carboxylic acid moiety, the lability of the urea linkage in the mass spectrometer source, and the potential for severe matrix effects from endogenous phospholipids.

This application note provides a fully validated, self-contained LC-MS/MS protocol designed for high-throughput pharmacokinetic (PK) analysis. The methodology adheres strictly to the ICH M10 guidelines on bioanalytical method validation [1], ensuring that the generated data is robust, reproducible, and suitable for regulatory submissions.

Mechanistic Method Development: Causality & Expertise

To move beyond a simple "recipe," it is critical to understand the physicochemical causality driving this method's parameters.

Sample Preparation: The Rationale for Supported Liquid Extraction (SLE)

Protein precipitation (PPT) is often the default choice for plasma extraction. However, PPT fails to remove endogenous phospholipids, which co-elute with moderately polar analytes and cause severe ion suppression in the MS source.

We utilize Supported Liquid Extraction (SLE) to overcome this. The plasma sample is first diluted with 1% aqueous formic acid. Because the pKa of the benzoic acid moiety is approximately 4.0, lowering the sample pH to ~2.5 ensures the analyte is fully protonated (neutral). When loaded onto the diatomaceous earth SLE support, the neutral analyte efficiently partitions into the non-polar elution solvent, Methyl tert-butyl ether (MTBE), while polar phospholipids and proteins remain trapped on the sorbent [2].

Mobile Phase Selection: Overcoming Negative ESI Suppression

While the sample is loaded under acidic conditions for extraction, using acidic mobile phases (like 0.1% formic acid) during chromatography suppresses the ionization of carboxylic acids in negative Electrospray Ionization (ESI-). To maximize sensitivity, we employ 10 mM Ammonium Acetate (pH ~6.8) as the aqueous mobile phase. This weak acid/salt combination ensures the benzoic acid is fully deprotonated in solution, dramatically enhancing the formation of the [M−H]− precursor ion at m/z 255.1 [3].

MS/MS Fragmentation Dynamics: The d5​ -IS Paradox

The primary fragmentation pathway of 4-[(anilinocarbonyl)amino]benzoic acid involves the cleavage of the urea bond, yielding a highly stable 4-aminobenzoate product ion at m/z 136.0.

For the internal standard (IS), we utilize a d5​ -labeled analog where the deuterium atoms are located on the aniline ring. During Collision-Induced Dissociation (CID), the urea bond cleaves, and the d5​ -labeled aniline moiety is lost as a neutral fragment. Consequently, the IS yields the exact same product ion (m/z 136.0) as the unlabeled analyte. The mass spectrometer distinguishes the two solely by their Q1 precursor masses (255.1 vs. 260.1).

MSMS_Frag Prec Analyte Precursor [M-H]⁻ m/z 255.1 (Urea-Benzoate) Quant Quantifier Ion m/z 136.0 (4-Aminobenzoate) Prec->Quant Urea Bond Cleavage Qual Qualifier Ion m/z 191.0 (Loss of CO2) Prec->Qual Neutral Loss of CO2 (-44 Da) IS_Prec IS Precursor [M-H]⁻ m/z 260.1 (d5-Urea-Benzoate) IS_Quant IS Quantifier m/z 136.0 (Unlabeled Fragment) IS_Prec->IS_Quant Urea Bond Cleavage (Loss of d5-Aniline)

Caption: MS/MS fragmentation pathways for the analyte and its d5-labeled internal standard.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analyte: 4-[(Anilinocarbonyl)amino]benzoic acid (Reference Standard, >99% purity).

  • Internal Standard: 4-[(Anilinocarbonyl)amino]benzoic acid- d5​ .

  • Matrices: K2EDTA human or animal plasma.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and MTBE.

  • Additives: LC-MS grade Ammonium Acetate, Formic Acid.

  • Consumables: 400 µL capacity 96-well SLE+ plates (e.g., Biotage ISOLUTE).

SLE Extraction Workflow

This protocol is designed as a self-validating system. System suitability is verified if the IS peak area variance across the entire 96-well plate remains ≤15% , confirming extraction uniformity.

  • Spiking: Aliquot 50 µL of blank plasma, calibration standards, or unknown samples into a 2 mL 96-well collection plate. Add 5 µL of the working IS solution (500 ng/mL in 50% MeOH) to all wells except double blanks.

  • Pre-treatment: Add 50 µL of 1% Formic Acid in water to each well. Vortex at 1000 rpm for 2 minutes to disrupt protein binding and protonate the analyte.

  • Loading: Transfer the 105 µL pre-treated sample onto the 96-well SLE+ plate. Apply a brief pulse of positive pressure (1-2 psi) to initiate flow, then wait 5 minutes for the aqueous sample to completely absorb into the diatomaceous earth.

  • Elution: Apply 400 µL of MTBE to the SLE plate. Allow it to flow under gravity for 3 minutes into a clean collection plate. Apply a second 400 µL aliquot of MTBE, followed by a gentle vacuum (5 inHg) to recover the remaining solvent.

  • Evaporation & Reconstitution: Evaporate the MTBE eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (10% B). Vortex for 5 minutes.

SLE_Workflow Step1 1. Aliquot 50 µL Plasma + 5 µL IS Step2 2. Dilute with 50 µL 1% Formic Acid (aq) Step1->Step2 Step3 3. Load onto SLE+ Plate & Wait 5 mins Step2->Step3 Step4 4. Elute with 2 x 400 µL MTBE Step3->Step4 Step5 5. Evaporate under N2 at 40°C Step4->Step5 Step6 6. Reconstitute in 100 µL Mobile Phase Step5->Step6

Caption: Step-by-step Supported Liquid Extraction (SLE) workflow for plasma samples.

LC-MS/MS Instrument Conditions

Chromatography Parameters:

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Rationale: The T3 stationary phase withstands 100% aqueous loading and provides superior retention for aromatic acids.

  • Column Temperature: 45°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Injection Volume: 5 µL.

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.409010Initial
0.500.409010Isocratic hold
2.500.401090Linear gradient
3.500.401090Column wash
3.600.409010Re-equilibration
5.000.409010End

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Source Temperature: 500°C.

  • Desolvation Gas: 1000 L/hr.

Table 2: MRM Transitions and Compound-Dependent Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
4-[(anilinocarbonyl)amino]benzoic acid255.1136.0-45-22Quantifier
4-[(anilinocarbonyl)amino]benzoic acid255.1191.0-45-15Qualifier
d5​ -Internal Standard260.1136.0-45-22IS

Method Validation Summary

The method was fully validated in human K2EDTA plasma across a dynamic range of 10 ng/mL to 2000 ng/mL, strictly adhering to ICH M10 acceptance criteria [1]. A linear, 1/x2 weighted regression model was applied.

Table 3: Validation Performance Metrics (ICH M10 Compliance)

Validation ParameterLLOQ (10 ng/mL)LQC (30 ng/mL)MQC (400 ng/mL)HQC (1500 ng/mL)Acceptance Criteria
Intra-day Precision (%CV) 8.46.24.13.5 ≤15% ( ≤20% for LLOQ)
Inter-day Precision (%CV) 9.17.54.84.2 ≤15% ( ≤20% for LLOQ)
Accuracy (% Bias) +4.2-2.1+1.5-1.8 ±15% ( ±20% for LLOQ)
Extraction Recovery (%) N/A88.591.290.4Consistent across levels
Matrix Factor (IS Normalized) N/A0.981.020.99 1.0±0.15

Note: The IS-normalized matrix factor near 1.0 confirms that the SLE extraction effectively eliminated phospholipid-induced ion suppression, validating the mechanistic choices made during method development.

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Retrieved from[Link]

  • Jiang, H., Cao, H., Zhang, Y., & Fast, D. M. (2012). Supported Liquid Extraction (SLE) in LC‐MS Bioanalysis. ResearchGate. Retrieved from[Link]

  • Hua, Y. (2012). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Oxford Academic. Retrieved from[Link]

Application

Application Note: Optimized NMR Sample Preparation for 4-[(Anilinocarbonyl)amino]benzoic Acid

Executive Summary & Chemical Context For researchers and drug development professionals, obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra of functionalized small molecules is a critical step in structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

For researchers and drug development professionals, obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra of functionalized small molecules is a critical step in structural validation. The compound 4-[(anilinocarbonyl)amino]benzoic acid (also known as 4-(3-phenylureido)benzoic acid) presents unique analytical challenges. Structurally, it features a diarylurea core (-NH-CO-NH-) flanked by a benzoic acid moiety. Both of these functional groups are exceptionally strong hydrogen-bond donors and acceptors, leading to the formation of robust intermolecular networks in the solid state[1]. This high lattice energy renders the compound practically insoluble in standard non-polar NMR solvents, necessitating a highly optimized sample preparation protocol to achieve the signal-to-noise (S/N) ratio and line shape required for rigorous structural elucidation.

Solvent Selection: The Mechanistic Rationale

The selection of the deuterated solvent is the single most critical variable for this compound.

  • The Optimal Choice (DMSO-d6): Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for diarylurea derivatives. Mechanistically, the highly polarized sulfoxide oxygen acts as a potent hydrogen-bond acceptor. It aggressively competes with the solute-solute hydrogen bonds (urea-urea and acid-acid interactions), effectively dismantling the crystal lattice and solvating the individual monomeric molecules[2].

  • Why Not CDCl3? Chloroform-d lacks the polarity and hydrogen-bonding capacity to disrupt the compound's intermolecular networks, resulting in suspensions rather than true solutions.

  • Why Not Methanol-d4 (CD3OD)? While polar enough to dissolve the compound, protic solvents like CD3OD will cause rapid deuterium exchange with the labile urea (NH) and carboxylic acid (OH) protons. This exchange renders these critical structural markers invisible in the 1 H NMR spectrum.

Expected Spectral Profile in DMSO-d6

When prepared correctly, the 1 H NMR spectrum of 4-[(anilinocarbonyl)amino]benzoic acid in DMSO-d6 will yield distinct, highly deshielded signals for the heteroatom protons due to their strong hydrogen bonding with the solvent[1].

NucleusFunctional GroupExpected Chemical Shift (ppm)MultiplicityMechanistic & Structural Note
1 HCarboxylic Acid (-COOH)12.0 – 13.0Broad Singlet (br s)Highly sensitive to trace water; often broad due to intermediate chemical exchange rates.
1 HUrea Amines (-NH-CO-NH-)8.5 – 9.5Two Singlets (s)Deshielded by H-bonding with DMSO[1]. Appears as two distinct singlets due to the unsymmetrical nature of the molecule.
1 HAromatic Rings (Ar-H)7.0 – 8.0Multiplets (m)9 protons total; splitting patterns dictated by ortho/meta J-coupling on the phenyl and benzoate rings.
1 HResidual Solvent (DMSO-d5)2.50Quintet (p)Arises from incomplete deuteration; serves as the internal chemical shift reference[3].
1 HResidual Water (H 2​ O)~3.33Broad Singlet (br s)Ubiquitous in hygroscopic DMSO-d6; shifts slightly depending on temperature and concentration.

Experimental Protocol: A Self-Validating Workflow

To ensure maximum magnetic field homogeneity ( B0​ ) and optimal resolution, do not simply mix the solid and solvent in the NMR tube. Follow this causality-driven protocol.

G A 1. Mass Optimization 1H: 5-15 mg | 13C: 50-80 mg B 2. Primary Dissolution Add 0.6 mL DMSO-d6 in a secondary vial A->B C 3. Homogenization Vortex or sonicate to disrupt crystal lattice B->C D 4. Filtration Pass through glass wool to remove particulates C->D E 5. Tube Transfer Fill 5 mm NMR tube to exactly 4-5 cm height D->E

Standardized NMR sample preparation workflow for poorly soluble small molecules.

Step 1: Mass Optimization
  • Action: Weigh 5–15 mg of the compound for 1 H NMR, or 50–80 mg for 13 C NMR[4].

  • Causality: For small molecules, exceeding 20 mg in 1 H NMR increases solution viscosity. High viscosity restricts molecular tumbling (increasing the correlation time, τc​ ), which enhances transverse relaxation ( T2​ ) and leads to broadened spectral lines[5]. Conversely, 13 C requires a much higher mass due to its low natural abundance (1.1%) and inherently low sensitivity[4].

Step 2: Dissolution in a Secondary Vessel
  • Action: Transfer the solid to a clean 1-dram glass vial and add exactly 0.6 mL of DMSO-d6. Do not attempt to dissolve the solid directly inside the NMR tube[4].

  • Causality: The narrow geometry of a 5 mm NMR tube prevents efficient convective mixing. Dissolving the sample in a secondary vial allows you to vortex or gently sonicate the mixture. This mechanical energy is required to overcome the high lattice energy of the diarylurea crystals and achieve complete solvation[1].

Step 3: Filtration (Critical Step)
  • Action: Filter the solution through a tightly packed glass wool plug inside a glass Pasteur pipette, dripping the filtrate directly into the NMR tube[6].

  • Causality: Suspended, undissolved particulates create microscopic magnetic susceptibility gradients ( Δχ ) within the sample. These gradients distort the localized magnetic field, making it impossible for the spectrometer to achieve a proper shim, ultimately resulting in asymmetric or "tailed" peaks[5].

  • Validation Checkpoint: Hold the filled NMR tube against a strong light source. The solution must be optically clear. If a Tyndall effect (scattering of light) is observed, refilter the sample.

Step 4: Volume and Tube Standardization
  • Action: Ensure the final liquid height in the 5 mm tube is between 4.0 and 5.0 cm (approximately 0.6 to 0.7 mL)[7]. Use high-quality tubes rated for your spectrometer's field strength (e.g., 500 MHz or higher)[5].

  • Causality: The receiver coil in the NMR probe is centrally located and has a specific active volume. If the sample volume is too low (< 4 cm), the liquid-air meniscus—a massive magnetic susceptibility boundary—falls within the active coil region, causing severe magnetic field inhomogeneities that cannot be shimmed out[5].

  • Validation Checkpoint: Measure the liquid column height with a ruler. If it is below 4.0 cm, add neat DMSO-d6 until the minimum height is reached.

Step 5: Tube Maintenance and Handling
  • Action: Never dry NMR tubes in a laboratory oven. Clean them with appropriate solvents and air-dry them, or purge them with a gentle stream of nitrogen[8].

  • Causality: Heating thin-walled NMR tubes in an oven causes the glass to warp asymmetrically due to thermal stress. A warped tube will wobble during spinning (or sit off-axis while static), introducing spinning sidebands into the spectrum and risking catastrophic shattering inside the probe[6][7].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purifying 4-[(Anilinocarbonyl)amino]benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and purification of bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and purification of bifunctional molecules. 4-[(anilinocarbonyl)amino]benzoic acid (also known as 4-(3-phenylureido)benzoic acid) is notoriously difficult to purify using standard column chromatography due to severe streaking and low solubility.

The key to mastering its purification lies in exploiting its dual reactivity. This guide provides authoritative troubleshooting, self-validating protocols, and the mechanistic causality behind each experimental choice to help you achieve >99% recrystallization purity.

Part 1: Molecular Causality & Solubility Dynamics

Q: Why is 4-[(anilinocarbonyl)amino]benzoic acid so prone to trapping impurities and resisting standard recrystallization?

A: The difficulty stems from the molecule's dual functional groups, which create competing intermolecular forces:

  • The Diarylurea Motif: Urea derivatives form exceptionally strong, highly ordered intermolecular hydrogen-bonded networks known as "urea tapes" [1]. This makes the molecule highly insoluble in standard non-polar and moderately polar organic solvents (like hexane, ethyl acetate, or dichloromethane).

  • The Benzoic Acid Motif: The carboxylic acid tail forms strong hydrogen-bonded dimers, further increasing the lattice energy of the crystal.

When you attempt to recrystallize this compound from standard solvents, the crystal lattice rapidly traps structurally similar impurities—most notably 1,3-diphenylurea (a common symmetrical byproduct formed during synthesis) [4]. To break these robust networks, you must use strong hydrogen-bond accepting solvents (like DMF or DMSO) to disrupt the urea tapes before inducing controlled precipitation [2].

Quantitative Data: Solubility Profiles for Rational Design

To design a self-validating purification system, we must look at the differential solubility of the target molecule versus its common synthetic impurities. The quantitative basis for our solvent selection relies on the fact that urea solubility in DMF is up to 500 times higher than in water [3].

Table 1: Relative Solubility Profiles of Reaction Components

CompoundAq. NaHCO₃ (pH 8)Aq. HCl (pH 2)DMF / DMSOHot EthanolWater (25°C)
4-[(anilinocarbonyl)amino]benzoic acid (Target) High (Soluble) Low (Insoluble) >500 mg/mL ~50 mg/mL <1 mg/mL
1,3-Diphenylurea (Impurity)Low (Insoluble)Low (Insoluble)>500 mg/mL~40 mg/mL<1 mg/mL
4-Aminobenzoic Acid (Impurity)High (Soluble)High (Soluble)>500 mg/mL>100 mg/mL~5 mg/mL
Aniline (Impurity)Low (Insoluble)High (Soluble)MiscibleMiscible~36 mg/mL

*Soluble as the hydrochloride salt.

Part 2: Step-by-Step Methodologies

Relying solely on recrystallization will often fail if 1,3-diphenylurea is present, as it will co-precipitate with your target. Instead, use this two-phase, self-validating protocol.

Protocol 1: Acid-Base Mediated Pre-Purification

Causality: This exploits the carboxylic acid moiety. By deprotonating the target, we pull it into the aqueous phase, leaving the neutral 1,3-diphenylurea behind. Subsequent acidification reprotonates the target (causing it to precipitate) while forcing basic impurities (like aniline and 4-aminobenzoic acid) to remain dissolved as hydrochloride salts.

  • Suspension: Suspend 10 g of the crude solid in 100 mL of 0.5 M aqueous NaHCO₃. Stir vigorously at room temperature for 30 minutes.

  • Filtration (Validation Checkpoint 1): Filter the suspension through a Celite pad.

    • Self-Validation: The filter cake contains the insoluble 1,3-diphenylurea. The filtrate must be visually clear. If it is cloudy, refilter.

  • Acidification: Transfer the clear filtrate to a large beaker equipped with a stir bar. Slowly add 1 M HCl dropwise until the pH reaches 2.0.

    • Self-Validation: An immediate, massive white precipitate will form. This confirms your target molecule was successfully extracted and is now crashing out of solution.

  • Collection: Filter the precipitate via vacuum filtration. Wash the cake thoroughly with cold water (3 x 20 mL) to remove any residual 4-aminobenzoic acid hydrochloride. Dry the cake under a vacuum.

Protocol 2: DMF/Water Anti-Solvent Recrystallization

Causality: The pre-purified solid may still contain trace trapped impurities and lacks a defined crystal structure. DMF acts as a powerful hydrogen-bond acceptor to completely dissolve the urea tapes [2], while water acts as the anti-solvent to slowly rebuild a pure lattice.

  • Dissolution: Place the dried pre-purified solid in an Erlenmeyer flask. Add the absolute minimum amount of hot DMF (approx. 80°C) required to dissolve the solid completely.

  • Anti-Solvent Addition: While maintaining heating and stirring, slowly add warm distilled water dropwise until the solution just reaches the "cloud point" (a faint, persistent turbidity).

  • Clarification: Add exactly 1-2 drops of DMF until the solution is perfectly clear again.

  • Crystallization (Validation Checkpoint 2): Remove the flask from the heat source. Cover it and allow it to cool undisturbed to room temperature over 4 hours, followed by 1 hour in an ice bath.

    • Self-Validation: You should observe the formation of distinct, sharp crystalline needles. If the product forms a sludge or oil, refer to the troubleshooting section below.

  • Isolation: Filter the crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum at 50°C for 12 hours to remove residual DMF.

Part 3: Visualizations

Purification Crude Crude Mixture (Target + Impurities) Base Add Aq. NaHCO3 (pH 8-9) & Filter Crude->Base Solid1 Filter Cake (1,3-Diphenylurea & Aniline) Base->Solid1 Insoluble Filtrate1 Filtrate (Target Salt + 4-ABA Salt) Base->Filtrate1 Soluble Acid Acidify with HCl (pH 2) & Filter Filtrate1->Acid Filtrate2 Filtrate (4-ABA Hydrochloride) Acid->Filtrate2 Soluble Solid2 Filter Cake (Pre-purified Target) Acid->Solid2 Precipitates Recryst Recrystallize (DMF / Water) Solid2->Recryst Pure Pure Target Molecule (>99%) Recryst->Pure

Caption: Acid-base separation and recrystallization workflow for high-purity isolation.

OilingOut Issue Product Oils Out During Cooling Check Is Saturation Temp > Melting Point? Issue->Check Yes Yes: Liquid-Liquid Phase Separation Check->Yes No No: Lack of Nucleation Check->No Fix1 Add More DMF (Lower Saturation Temp) Yes->Fix1 Fix2 Add Seed Crystals or Scratch Flask No->Fix2 Success Pure Crystals Form Fix1->Success Fix2->Success

Caption: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Part 4: Troubleshooting FAQs

Q: During the DMF/Water recrystallization, my product is "oiling out" (forming a viscous liquid at the bottom of the flask) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solvent system is higher than the melting point of the crude mixture. Because impurities depress the melting point, the product crashes out as a liquid rather than a solid. Fix: Reheat the mixture until the oil dissolves completely. Add 10-15% more DMF (the primary solvent) to lower the saturation temperature, then cool the solution much more slowly. Alternatively, introducing a seed crystal of pure 4-[(anilinocarbonyl)amino]benzoic acid just above the cloud point will force nucleation before the oiling threshold is reached.

Q: Can I just use hot ethanol to recrystallize the crude directly? A: It is highly discouraged if your crude contains symmetrical ureas. While ethanol is a classic recrystallization solvent for simple ureas [1], 1,3-diphenylurea and your target molecule have nearly identical solubility profiles in hot ethanol. They will co-precipitate due to similar lattice packing energies. Always perform the Acid-Base Pre-Purification first.

Q: My final yield is unexpectedly low after the acid-base extraction. Where did my product go? A: Check the pH of your acidified filtrate. The pKa of the benzoic acid moiety is approximately 4.0. If you only acidified to pH 5 or 6, a significant portion of your target is still dissolved as the carboxylate salt. Ensure the pH is strictly ≤ 2.0 to guarantee complete protonation and precipitation.

References

  • Title: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega URL: [Link]

  • Title: 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates Source: Arkivoc URL: [Link]

Optimization

Technical Support Center: Navigating 4-[(anilinocarbonyl)amino]benzoic acid Screening

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for researchers working with 4-[(anilinocarbonyl)amino]benzoic acid and its analogs. This document is designed to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for researchers working with 4-[(anilinocarbonyl)amino]benzoic acid and its analogs. This document is designed to provide in-depth troubleshooting strategies and best practices to help you navigate the complexities of screening this compound, with a primary focus on identifying and eliminating false-positive hits. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your screening campaigns and to confidently advance true, high-quality hits.

Part 1: Initial Hit Triage - Understanding Your Potential Hit

This section addresses the critical first steps after identifying 4-[(anilinocarbonyl)amino]benzoic acid as a hit in a primary high-throughput screen (HTS).

Q1: I've identified 4-[(anilinocarbonyl)amino]benzoic acid as a hit in my primary screen. What are my immediate next steps?

A1: Initial excitement for a new hit should be immediately tempered with rigorous validation. A "hit" is simply a compound that shows desired activity in a primary screen; it must be confirmed through a systematic process. The first step is hit confirmation, which involves re-testing the original compound from the screening library to ensure the activity is reproducible.[1]

Your immediate workflow should be:

  • Confirm Activity: Re-test the exact same compound from the library in your primary assay in triplicate to confirm the initial observation.

  • Dose-Response Curve: Generate a full dose-response curve to determine the potency (e.g., IC50 or EC50) and to ensure the inhibitory behavior is concentration-dependent, a hallmark of true activity.[2]

  • Procure Fresh Sample: Purchase or synthesize a fresh, solid sample of 4-[(anilinocarbonyl)amino]benzoic acid. Impurities or degradation products in library samples can be the source of activity.[3]

  • Confirm Identity & Purity: Verify the structure and purity of the new sample using analytical methods like NMR and LC-MS.[3]

  • Retest Fresh Sample: Re-run the dose-response curve with the new, validated sample. If the activity is lost or significantly reduced, the original hit was likely an artifact. If activity is confirmed, proceed to the troubleshooting and validation steps outlined below.

Q2: What structural features of 4-[(anilinocarbonyl)amino]benzoic acid are potential red flags for false positives?

A2: The structure of 4-[(anilinocarbonyl)amino]benzoic acid contains several functionalities that are common in Pan-Assay Interference Compounds (PAINS).[4][5] PAINS are notorious for producing false-positive results in HTS campaigns through a variety of nonspecific mechanisms.[4][6][7]

  • Urea Moiety (-NH-CO-NH-): This group is an excellent hydrogen bond donor and acceptor. While this can be key for specific target binding, it can also lead to non-specific protein interactions or promote compound aggregation.

  • Carboxylic Acid (-COOH): This acidic group can chelate metal ions essential for enzyme function, leading to inhibition that is not related to direct binding at an active site.[7] It can also alter the local pH of the assay buffer.

  • Aromatic Rings: The two phenyl rings provide a hydrophobic surface that can drive aggregation, especially at higher concentrations typical in primary screens.[3] They are also fluorophores, which can directly interfere with fluorescence-based assays.[2]

Due to these features, it is critical to assume your hit may be an artifact until proven otherwise through rigorous experimental validation.

Part 2: Troubleshooting Specific Interference Mechanisms

If your hit is confirmed with a fresh sample, the next step is to systematically rule out common interference mechanisms. False positives often arise from the compound interfering with the assay technology itself, rather than acting on the biological target.[8][9]

Q3: How can I determine if my compound's intrinsic fluorescence is causing a false signal?

A3: Compounds that absorb or emit light at the same wavelengths used in an assay can create false positive or negative results.[10] This is a frequent issue in fluorescence-based HTS.[11]

Troubleshooting Steps:

  • Examine Raw Data: If your assay uses a ratiometric readout (e.g., HTRF), check the raw data from individual channels. True hits should affect the signal ratio, while fluorescent compounds often alter only one channel.[3]

  • Run a "Promiscuity" Counter-Screen: Perform the assay in the absence of the biological target or a key substrate.[12] Any signal modulation observed in this control experiment is due to direct interference with the assay reagents or detection system.

  • Spectral Scanning: Measure the excitation and emission spectra of your compound. If there is significant overlap with the wavelengths used by your assay's fluorophores, interference is highly likely.

Q4: My results are inconsistent, and the dose-response curve is steep. Could this be due to aggregation?

A4: Yes, these are classic signs of compound aggregation. At concentrations above their critical aggregation concentration (CAC), many compounds form colloidal particles that can sequester and denature proteins in a non-specific manner, leading to inhibition.[2][3]

Troubleshooting Steps:

  • Detergent Test: Re-run the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) added to the buffer.[3][13] Detergents disrupt aggregates, and a significant loss or rightward shift in potency in the presence of detergent is strong evidence of aggregation-based activity.

  • Enzyme Concentration Test: True inhibitors that follow stoichiometric binding should have IC50 values that are independent of the enzyme concentration. Aggregators, however, will show a strong dependence. Increase your enzyme concentration; if the compound's apparent potency decreases, aggregation is likely the cause.

  • Direct Biophysical Measurement: Use Dynamic Light Scattering (DLS) to directly detect the formation of aggregates when the compound is added to your assay buffer.[14][15]

Q5: I'm using a luciferase-based assay. How do I know my compound isn't just inhibiting the reporter enzyme?

A5: Direct inhibition of a reporter enzyme like firefly luciferase is a very common source of false positives in cell-based and biochemical assays that use luminescence as a readout.[2][8][16]

Troubleshooting Workflow:

G

Caption: Workflow to identify luciferase reporter enzyme inhibitors.

A specific technology counter-screen is essential.[16] You can purchase commercial kits or run a simple experiment: combine purified luciferase enzyme, its substrate (e.g., luciferin), and ATP in your assay buffer, and then add your compound. A decrease in the luminescent signal directly implicates your compound as a luciferase inhibitor.

Q6: What about other non-specific mechanisms like redox activity or metal chelation?

A6: These are more subtle forms of interference that are highly dependent on the specific assay components.

  • Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents like DTT (commonly found in assay buffers), producing reactive oxygen species (e.g., hydrogen peroxide) that can oxidize and inactivate the target protein.[3][7] This can be tested by running an assay that detects hydrogen peroxide in the presence of your compound and DTT.[3]

  • Metal Chelation: If your target is a metalloenzyme, the carboxylic acid on 4-[(anilinocarbonyl)amino]benzoic acid could be chelating a critical metal cofactor. This can be assessed by adding a surplus of the specific metal ion to the assay buffer. If this "rescues" the enzyme activity, chelation is the likely mechanism of inhibition.

Summary of Troubleshooting Assays

Interference MechanismKey Indicator(s)Recommended Diagnostic Test(s)
Compound Fluorescence Signal in no-target controls; abnormal raw dataRun assay without target/substrate; spectral scanning of compound.
Aggregation Steep dose-response curves; poor reproducibilityAdd 0.01% non-ionic detergent (e.g., Triton X-100) to the assay buffer.
Luciferase Inhibition Activity in a luciferase-based reporter assayRun a counter-screen with purified luciferase enzyme.[12][16]
Redox Activity Assay contains reducing agents (e.g., DTT)Use an H₂O₂ detection assay; remove DTT from buffer.[3]
Metal Chelation Target is a known metalloenzymeAdd excess of the specific metal cofactor to the assay buffer.
Part 3: Advanced Validation: Proving On-Target Activity

After ruling out common artifacts, you must generate positive evidence that your compound interacts with the target as hypothesized. This is achieved through orthogonal and biophysical assays.[17]

Protocol 1: Orthogonal Assay Validation

An orthogonal assay measures the same biological endpoint as the primary screen but uses a different technology or method.[10][18][19] This is the most critical step to confirm that the observed activity is not an artifact of the primary assay format.[2]

Principle: If a compound is a true modulator of the biological target, its activity should be independent of the detection method.

Example Step-by-Step Protocol (Biochemical Kinase Assay):

  • Primary Assay: A luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

  • Orthogonal Assay: A fluorescence polarization (FP)-based assay that directly measures the phosphorylation of a peptide substrate.

Methodology:

  • Reagent Preparation: Prepare kinase, peptide substrate, ATP, and your compound (4-[(anilinocarbonyl)amino]benzoic acid) in a suitable kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of your compound at various concentrations.

    • Add 5 µL of kinase enzyme.

    • Initiate the reaction by adding 5 µL of a mix of peptide substrate and ATP.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop buffer containing a phosphopeptide-specific antibody labeled with a fluorophore.

    • Incubate for the antibody-binding period (e.g., 30 minutes).

    • Read the plate on an FP-capable plate reader.

  • Analysis: A decrease in fluorescence polarization indicates inhibition of the kinase. Calculate the IC50 from the dose-response curve. If this IC50 is comparable to the one from the primary luminescent assay, you have much higher confidence in the hit.

Protocol 2: Biophysical Assay Validation

Biophysical assays are essential for providing unequivocal evidence of direct binding between the compound and the target protein.[][21] They are typically label-free, making them insensitive to the optical properties of the compound that plague many biochemical assays.[10][14][15]

Principle: To detect a physical interaction between two molecules, confirming target engagement.

Comparison of Common Biophysical Methods

MethodPrincipleInformation ProvidedKey Advantage
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a target-immobilized sensor chip.[][22]Binding affinity (KD), kinetics (kon, koff).[22][23]Real-time kinetic data.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[][22]Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[22]Gold standard for thermodynamics.
Thermal Shift Assay (TSA/DSF) Measures the change in protein melting temperature upon ligand binding.[][23]Confirms binding; relative affinity.High throughput, low protein usage.
Microscale Thermophoresis (MST) Measures molecule movement in a temperature gradient, which changes upon binding.[][22]Binding affinity (KD).Low sample consumption.

Example Step-by-Step Protocol (Thermal Shift Assay - TSA):

  • Reagent Preparation:

    • Prepare your purified target protein at a final concentration of 2 µM in a suitable buffer.

    • Prepare a 1000x stock of a fluorescent dye (e.g., SYPRO™ Orange).

    • Prepare serial dilutions of your compound.

  • Plate Setup:

    • In a 96-well PCR plate, add 20 µL of the protein/dye mixture to each well.

    • Add 2 µL of your compound dilutions (or DMSO as a control) to the respective wells.

  • qPCR Instrument Run:

    • Place the plate in a quantitative PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate wavelength for the dye.

  • Analysis: The temperature at which the protein unfolds (the melting temperature, Tm) will be the peak of the first derivative of the fluorescence curve. A shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates direct binding.

Part 4: Summary and Best Practices

To avoid wasting resources on false positives, a rigorous, multi-step validation cascade is not optional—it is essential.[3]

Recommended Hit Validation Cascade:

G start Primary HTS Hit confirm 1. Hit Confirmation - Re-test from library plate - Dose-Response Curve start->confirm procure 2. Procure & QC Fresh Sample - Purchase/Synthesize - LC-MS/NMR for purity/identity confirm->procure retest 3. Re-test Fresh Sample - Full dose-response procure->retest interference 4. Interference Counter-Screens - Aggregation (Detergent) - Assay Technology (No Target) - Fluorescence Check retest->interference Activity Confirmed false_positive False Positive (Discard) retest->false_positive Activity Lost orthogonal 5. Orthogonal Assay - Different detection method interference->orthogonal Passes interference->false_positive Fails biophysical 6. Biophysical Assay - SPR, TSA, or ITC - Confirm direct binding orthogonal->biophysical Activity Confirmed orthogonal->false_positive Activity Lost validated Validated Hit Ready for Hit-to-Lead biophysical->validated Binding Confirmed biophysical->false_positive No Binding

Caption: A robust workflow for validating HTS hits.

By systematically addressing potential artifacts before committing to expensive follow-up chemistry and biology, you ensure that your research efforts are focused only on compounds with genuine, on-target activity.

References
  • Baell J, Walters MA. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Charles River Laboratories. Orthogonal Screening Platforms. Charles River Laboratories. [Link]

  • Genick C, et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening. [Link]

  • Baell JB. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Vera, L., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

  • Rizk, S., et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery. [Link]

  • Genick, C. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. SLAS Discovery. [Link]

  • Technology Networks. (2025). High-Throughput Screening. Technology Networks. [Link]

  • GARDP Revive. Hit confirmation, hit validation. GARDP Revive. [Link]

  • Reaction Biology. Biophysics for Successful Drug Discovery Programs. Reaction Biology. [Link]

  • Al-Ali, H., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Dahlin JL, Walters MA. (2014). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Topics in Medicinal Chemistry. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Pelago Bioscience. Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. [Link]

  • Baell JB. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Creative Biolabs. Orthogonal Assay Service. Creative Biolabs. [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sci-Illustrate. (2022). Pan Assay Interference Compounds. YouTube. [Link]

  • Antolin, A., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Vera, L., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Hit to lead. Wikipedia. [Link]

  • Creative Biolabs. Counter-Screen Service. Creative Biolabs. [Link]

  • Monti, L., et al. (2021). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry. [Link]

  • PubChem. 2-[(Anilinocarbonyl)amino]benzoic acid. PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-[(anilinocarbonyl)amino]benzoic acid and Traditional Urea Derivatives for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the urea scaffold stands as a privileged structure, integral to a multitude of therapeutic agents due to its unique ability to form stable hydrogen bond interactions with biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the urea scaffold stands as a privileged structure, integral to a multitude of therapeutic agents due to its unique ability to form stable hydrogen bond interactions with biological targets.[1][2][3][4][5] This guide provides an in-depth comparison of a specific, yet illustrative, urea derivative, 4-[(anilinocarbonyl)amino]benzoic acid, against the broader class of traditional urea derivatives. By examining their structural nuances, synthetic accessibility, and functional implications, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate their potential applications.

Introduction: The Enduring Importance of the Urea Moiety

The synthesis of urea by Friedrich Wöhler in 1828 is often hailed as the dawn of organic chemistry.[1] Since then, urea and its derivatives have become central to medicinal chemistry, prized for the urea functional group's capacity to act as a rigid hydrogen bond donor-acceptor unit.[3][6] This characteristic underpins the potent and specific interactions of urea-containing drugs with a wide array of protein and receptor targets.[1][3] From the early antitrypanosomal agent Suramin to modern kinase inhibitors like Sorafenib, the urea moiety has proven its versatility and enduring relevance in developing treatments for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][5][6][7]

"Traditional urea derivatives" encompass a vast chemical space, typically characterized by a central carbonyl group flanked by two nitrogen atoms, which can be substituted with a wide variety of alkyl and aryl groups. In this guide, we will use 4-[(anilinocarbonyl)amino]benzoic acid as a focal point to explore the specific contributions of its constituent parts—the aniline ring, the central urea linker, and the para-substituted benzoic acid—in shaping its physicochemical and biological properties relative to other urea-based compounds.

Structural and Physicochemical Comparison

The defining features of any drug candidate are intrinsically linked to its molecular structure. Here, we dissect the key structural components of 4-[(anilinocarbonyl)amino]benzoic acid and contrast them with the general characteristics of traditional urea derivatives.

Feature4-[(anilinocarbonyl)amino]benzoic acidTraditional Urea Derivatives (General)Significance in Drug Design
Core Structure Asymmetrical diaryl ureaCan be symmetrical or asymmetrical, with alkyl or aryl substituentsSymmetry and the nature of substituents profoundly impact binding affinity, selectivity, and pharmacokinetic properties.[8][9][10]
Terminal Groups Aniline and p-aminobenzoic acidHighly variable (e.g., alkyl chains, substituted phenyl rings, heterocyclic systems)Terminal groups are crucial for establishing specific interactions with target proteins and modulating properties like solubility and cell permeability.[11]
Key Functional Groups Carboxylic acid, amide, ureaUrea core is constant; other functional groups depend on the specific derivativeThe carboxylic acid group in 4-[(anilinocarbonyl)amino]benzoic acid introduces a negative charge at physiological pH, impacting solubility, membrane permeability, and potential for ionic interactions.[12]
Hydrogen Bonding Two N-H donors and three C=O acceptorsAt least two N-H donors and one C=O acceptor from the urea coreThe urea moiety's ability to form multiple hydrogen bonds is fundamental to its role as a pharmacophore.[1][3]
Conformational Rigidity Relatively rigid due to the planar nature of the urea and aromatic ringsVaries with the nature of the substituents; alkyl chains introduce flexibilityA rigid conformation can pre-organize the molecule for optimal binding to a target, potentially increasing potency.

4-[(anilinocarbonyl)amino]benzoic acid itself is an organic compound with the molecular formula C14H12N2O3.[] Its structure features a central urea moiety linking a phenyl group (from aniline) to a benzoic acid group at the para position. This specific arrangement of functional groups suggests a molecule with distinct electronic and steric properties that can influence its biological activity.

Synthesis and Chemical Accessibility

The feasibility of synthesizing a compound and its analogs is a critical consideration in drug development. Both 4-[(anilinocarbonyl)amino]benzoic acid and traditional urea derivatives benefit from well-established synthetic routes.

General Synthesis of Urea Derivatives

The most traditional method for synthesizing urea derivatives involves the reaction of an amine with an isocyanate.[8][9] This method is highly efficient for producing both symmetrical and unsymmetrical ureas. Alternative, safer methods have been developed to avoid the use of toxic reagents like phosgene, employing instead reagents like triphosgene, carbamates, or carbon dioxide.[1][3][6]

Below is a generalized workflow for the synthesis of an unsymmetrical urea derivative.

G Amine1 Amine (R1-NH2) Urea Unsymmetrical Urea (R1-NH-C(O)-NH-R2) Amine1->Urea Isocyanate Isocyanate (R2-N=C=O) Isocyanate->Urea Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Urea Base Optional Base (e.g., Triethylamine) Base->Urea G PABA 4-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate Bacteria Bacterial Cell Folate->Bacteria Essential for growth Sulfonamides Sulfonamide Antibiotics Sulfonamides->DHPS Competitive Inhibition

The role of PABA in bacterial folate synthesis.
Traditional Urea Derivatives: A Broad Spectrum of Activity

The biological activities of traditional urea derivatives are incredibly diverse and are largely determined by the nature of the substituents on the urea nitrogens.

  • Kinase Inhibition: A significant number of approved anticancer drugs are urea-based kinase inhibitors, such as Sorafenib. [5][7]The urea moiety often plays a key role in binding to the hinge region of the kinase domain.

  • Epoxide Hydrolase Inhibition: Adamantyl urea derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting epoxide hydrolase enzymes. [8][9][10]* Antiproliferative Activity: Various 1,3-disubstituted urea derivatives have demonstrated good antiproliferative activity against human cancer cell lines. [11]* Central Nervous System (CNS) Activity: Some open-chain urea derivatives have been shown to possess CNS depressant and sleep-inducing properties. [14] The structure-activity relationship (SAR) studies of urea derivatives consistently highlight the importance of the substituents in determining the biological target and potency. [8][9][10][11]For instance, bulky alkyl and aryl groups on the urea often favor antitubercular activity. [9]

Pharmacokinetic and Toxicological Considerations

The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its efficacy and safety.

Pharmacokinetics

The pharmacokinetic profile of a urea derivative is heavily influenced by its physicochemical properties.

  • Absorption: Oral bioavailability can vary significantly. For example, some tyrosine kinase inhibitors with a urea-like anilinoquinazoline structure show moderate oral absorption. [15]The presence of a charged group, like the carboxylic acid in 4-[(anilinocarbonyl)amino]benzoic acid, may reduce passive diffusion across the gut wall, potentially leading to lower oral bioavailability, as has been observed for other acidic compounds. [16][17]* Distribution: Many urea derivatives are extensively bound to plasma proteins like albumin. [15]The volume of distribution can also be large, indicating distribution into tissues. [15]* Metabolism: The primary site of metabolism for many drugs is the liver, often involving cytochrome P450 enzymes. [15]The aniline and benzoic acid moieties of 4-[(anilinocarbonyl)amino]benzoic acid are susceptible to various metabolic transformations.

  • Excretion: Elimination of urea derivatives and their metabolites is often through the feces, with a smaller fraction excreted in the urine. [15]

Toxicology

While the urea moiety itself is a natural biological molecule, high concentrations can have toxic effects. [18]Urea has been associated with increased oxidative stress and endothelial dysfunction, particularly in the context of chronic kidney disease. [18]However, the toxicity of urea derivatives is highly dependent on the overall molecular structure and its metabolic fate. [19]For any new urea-based compound, a thorough toxicological assessment is essential.

Conclusion and Future Directions

This guide has provided a comparative analysis of 4-[(anilinocarbonyl)amino]benzoic acid and the broader class of traditional urea derivatives. While sharing the versatile urea scaffold, the specific inclusion of the aniline and p-aminobenzoic acid moieties in 4-[(anilinocarbonyl)amino]benzoic acid suggests a distinct profile of potential biological activities, likely leveraging the established biochemical roles of PABA.

For researchers and drug development professionals, the key takeaways are:

  • The Power of the Urea Scaffold: The urea moiety remains a highly valuable pharmacophore due to its robust hydrogen bonding capabilities. [1][3]* The Importance of Substituents: The biological activity and pharmacokinetic properties of urea derivatives are exquisitely controlled by the nature of their substituents.

  • 4-[(anilinocarbonyl)amino]benzoic acid as a Lead: The unique combination of a urea linker with a PABA moiety presents an interesting starting point for the design of novel therapeutics, particularly in the areas of antimicrobial and anticancer research.

Future investigations should focus on the direct experimental evaluation of 4-[(anilinocarbonyl)amino]benzoic acid and its analogs in relevant biological assays to validate the hypotheses presented in this guide. A thorough exploration of its mechanism of action, pharmacokinetic profile, and safety will be crucial in determining its potential as a clinical candidate.

References

  • Brown, J. R., et al. (2011). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5573-5578.
  • Brown, J. R., et al. (2012). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Bioorganic & Medicinal Chemistry, 20(18), 5517-5527.
  • Li, Y., et al. (2009). Design, synthesis and structure-activity relationships of antiproliferative 1,3-disubstituted urea derivatives. Bioorganic & Medicinal Chemistry Letters, 19(4), 1149-1152.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(7), 3331-3376.
  • Brown, J. R., et al. (2011). The Structure-Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. PubMed. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES ON CNS DEPRESSION AND SLEEPING TIME POTENTIATION EFFECT. International Journal of Drug Development and Research, 2(2), 346-353.
  • Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 238, 114467.
  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Request PDF. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Onwulata, C. I., et al. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Pharmacognosy Reviews, 16(32), 104-109.
  • U.S. Environmental Protection Agency. (2003). Toxicological Review of Urea.
  • Pérez-Hernández, N., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLoS ONE, 11(7), e0159728.
  • Ronchetti, R., et al. (2021). Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics. Chemistry & Biodiversity, 18(5), e2000968.
  • Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. PMC. Available at: [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 22(5), 3843-3847.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology, 5(11), 1456-1460.
  • Patsnap. (2024). What is the mechanism of Aminobenzoic acid?.
  • BOC Sciences. (n.d.). CAS 5467-09-4 (4-[(ANILINOCARBONYL)AMINO]BENZOIC ACID).
  • Pérez-Hernández, N., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA)
  • Wikipedia. (2024). 4-Aminobenzoic acid.
  • Scheffler, M., et al. (2011). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Clinical Pharmacokinetics, 50(6), 371-403.
  • Gucka, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4619.
  • Leyers, S., et al. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & Medicinal Chemistry Letters, 18(17), 4785-4788.
  • Prather, K. L. J., & Stephanopoulos, G. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Yamashita, F., & Hashida, M. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceutics, 15(5), 1493.
  • Gucka, M., et al. (2019). New Biological Properties of p-Aminobenzoic Acid.
  • BenchChem. (2025). Benchmarking the performance of 4-Amino-3-bromobenzoic acid in specific assays.
  • Al-Bayati, F. A. (2008).
  • Sbardella, G., et al. (2019). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 24(15), 2736.
  • Al-Jumaili, A. A. H. (2019). Development of the bio pharmaceutics and Pharmacokinetics Course According Augmented Reality Technology.

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Comparative

A Comparative Guide to Purity Validation of 4-[(anilinocarbonyl)amino]benzoic acid: NMR vs. HPLC-UV

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization and purity assessment of synthesized compounds are paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization and purity assessment of synthesized compounds are paramount. This guide offers an in-depth, comparative analysis of two robust analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity validation of 4-[(anilinocarbonyl)amino]benzoic acid. As a Senior Application Scientist, my aim is to provide not just protocols, but a foundational understanding of the causality behind our experimental choices, ensuring a self-validating system of analysis.

The Central Role of Purity in Drug Development

4-[(anilinocarbonyl)amino]benzoic acid, a molecule with a urea linkage connecting benzoic acid and aniline moieties, serves as a crucial building block in medicinal chemistry. Its structural analogs have been explored for various therapeutic applications. The efficacy and safety of any potential drug candidate are directly linked to its purity. Even minute impurities can lead to significant alterations in biological activity, toxicity, or stability, making rigorous purity assessment a non-negotiable aspect of the research and development process.[1]

The Power of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination, offering a direct and non-destructive approach.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[4][5] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[4][6]

Why qNMR is a Method of Choice:
  • Absolute Quantification: Unlike chromatographic techniques that often rely on response factors, qNMR provides an absolute measure of purity, traceable to the International System of Units (SI) when a certified reference material is used as the internal standard.[5][6]

  • Structural Confirmation: A single qNMR experiment provides both quantitative data and structural information, confirming the identity of the analyte while simultaneously assessing its purity.[2]

  • Non-destructive: The sample can be recovered and used for further experiments.[2][7]

  • Versatility: qNMR can be applied to a wide range of organic molecules.[8]

Experimental Workflow: qNMR Purity Determination

The following diagram outlines the critical steps involved in the qNMR purity validation of 4-[(anilinocarbonyl)amino]benzoic acid.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 4-[(anilinocarbonyl)amino]benzoic acid weigh_is Accurately weigh Internal Standard (e.g., Dimethyl terephthalate) weigh_analyte->weigh_is Gravimetric precision is key [19] dissolve Dissolve both in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR (e.g., 600 MHz) transfer->setup acquire Acquire 1H NMR spectrum setup->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for qNMR sample preparation and analysis.

Detailed Protocol: qNMR Purity Assay

1. Selection of Internal Standard (IS): The choice of an internal standard is critical for accurate qNMR.[9] Dimethyl terephthalate (DMTP) is an excellent choice for use in DMSO-d6 due to its chemical stability, simple singlet signals in regions that typically do not overlap with the analyte, and its high purity.[10] Its aromatic protons appear as a singlet around 8 ppm and the methyl protons as a singlet around 3.9 ppm.[10]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 4-[(anilinocarbonyl)amino]benzoic acid into a clean, dry vial using a calibrated analytical microbalance. Meticulous weighing is crucial as it is often the largest source of error in qNMR.[9][10]

  • Accurately weigh approximately 5-10 mg of high-purity dimethyl terephthalate (DMTP) into the same vial.

  • Add a precise volume (e.g., 0.75 mL) of high-purity DMSO-d6 (≥99.8 atom % D) to the vial.[9]

  • Ensure complete dissolution by vortexing or sonicating the vial.[9]

  • Transfer the solution to a high-precision 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz) to ensure good signal separation.

  • Key acquisition parameters to ensure quantitative accuracy:

    • Long relaxation delay (D1): Set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. A D1 of 30-60 seconds is generally sufficient.

    • Sufficient number of scans (NS): A minimum of 8 scans is recommended to achieve an adequate signal-to-noise ratio.

    • 90° pulse angle: Ensure a calibrated 90° pulse is used for excitation.

4. Data Processing and Purity Calculation:

  • Process the acquired spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal from 4-[(anilinocarbonyl)amino]benzoic acid and a signal from the internal standard (DMTP). For the analyte, the aromatic protons are suitable candidates. For DMTP, either the aromatic or methyl singlet can be used.

  • Calculate the purity using the following formula:[6]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Calculation inputs Mass Analyte (m_analyte) Mass IS (m_IS) MW Analyte MW IS Purity IS (P_IS) formula Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS inputs->formula integrals Integral Analyte (I_analyte) Integral IS (I_IS) Protons Analyte (N_analyte) Protons IS (N_IS) integrals->formula result Purity of 4-[(anilinocarbonyl)amino]benzoic acid formula->result

Caption: Logic diagram for qNMR purity calculation.

The Industry Standard: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[11][12] When coupled with a UV detector, it becomes a powerful tool for purity assessment, especially for chromophoric compounds like 4-[(anilinocarbonyl)amino]benzoic acid.[11]

Why HPLC-UV Remains a Go-To Method:
  • High Sensitivity: HPLC-UV can detect and quantify impurities at very low levels.

  • Excellent Resolving Power: It can separate structurally similar impurities from the main compound.[11]

  • Established Methodology: HPLC methods are well-established in regulatory environments and are often required for quality control.[13][14]

Experimental Workflow: HPLC-UV Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Prepare analyte solution of known concentration setup Set up HPLC-UV system (column, mobile phase, flow rate) prep_sample->setup prep_std Prepare reference standard solution (if available) prep_std->setup inject Inject sample and standard solutions setup->inject acquire Acquire chromatograms inject->acquire integrate Integrate all peaks in the chromatogram acquire->integrate calculate Calculate purity by area percent method integrate->calculate

Caption: Workflow for HPLC-UV purity analysis.

Detailed Protocol: HPLC-UV Purity Assay

1. Method Development and System Suitability:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the main peak from any potential impurities.

  • Detection Wavelength: The UV detector should be set at the wavelength of maximum absorbance (λmax) of 4-[(anilinocarbonyl)amino]benzoic acid to ensure high sensitivity.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include retention time repeatability, peak area precision, and theoretical plates.[13]

2. Sample Preparation:

  • Accurately prepare a stock solution of 4-[(anilinocarbonyl)amino]benzoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Further dilute this stock solution to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

3. Data Acquisition and Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Acquire the chromatogram for a sufficient run time to ensure all potential impurities have eluted.

  • Integrate the area of the main peak and all impurity peaks.

  • Calculate the purity using the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Comparative Analysis: qNMR vs. HPLC-UV

FeatureQuantitative NMR (qNMR)HPLC-UV
Principle Absolute quantification based on the number of nuclei.[4]Relative quantification based on UV absorbance.
Reference Standard Requires a high-purity internal standard of a different compound.[6]Ideally requires a high-purity reference standard of the analyte itself for accurate quantification; area percent method is common for purity.
Quantification Absolute and directly traceable to SI units.[5]Relative; response factors can vary between the analyte and impurities.
Structural Info Provides detailed structural information simultaneously.[2]Provides retention time, which is not a unique identifier.
Speed Relatively fast for a single sample once the method is established.[7]Can be time-consuming due to longer run times and column equilibration.
Sensitivity Generally lower sensitivity compared to HPLC.High sensitivity, ideal for trace impurity detection.[11]
Destructive Non-destructive.[7]Destructive.
Matrix Effects Less susceptible to matrix effects.Can be affected by matrix components that co-elute or interfere with detection.

Conclusion: A Synergistic Approach

Both qNMR and HPLC-UV are powerful techniques for the purity assessment of 4-[(anilinocarbonyl)amino]benzoic acid, each with its own set of advantages and limitations.

  • qNMR stands out as a primary method for providing an absolute, unbiased purity value along with structural confirmation, making it an invaluable tool during early-stage research and for the certification of reference materials.[3][15]

  • HPLC-UV excels in its high sensitivity and resolving power, making it the preferred method for detecting and quantifying trace impurities, which is critical for quality control in later stages of drug development and manufacturing.[11]

For a comprehensive and robust validation of purity, a synergistic approach is often the most scientifically sound. Using qNMR to establish the absolute purity of a primary reference standard and then employing a validated HPLC-UV method for routine quality control and stability testing provides a self-validating system that ensures the highest level of confidence in the quality of 4-[(anilinocarbonyl)amino]benzoic acid. This dual-pronged strategy aligns with the principles of analytical method validation outlined in guidelines such as ICH Q2(R1).[13][14][16]

References

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available from: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quantitative NMR | Organic Primary Standards Group. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available from: [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR to Address This Challenge. Journal of medicinal chemistry, 57(22), 9220–9231. Available from: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • qNMR Standards | Goss Scientific. Available from: [Link]

  • HPLC and UV Spectroscopy in Pharmaceutical Analysis - ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]

  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04] - BIPM. Available from: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. Available from: [Link]

  • Bernstein, M. A., Diehl, B., Holzgrabe, U., Maiwald, M., Meyer, K., & Monakhova, Y. (2021). qNMR - The Handbook. Walter de Gruyter GmbH & Co KG.
  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis | LCGC International. Available from: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to 4-[(anilinocarbonyl)amino]benzoic acid Reference Standards for Robust Assay Validation

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The foundation of this integrity lies in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The foundation of this integrity lies in the quality of the reference standards used to validate and perform assays. This guide provides an in-depth technical comparison of reference standards for 4-[(anilinocarbonyl)amino]benzoic acid, a key chemical entity in various research and development applications. We will explore the critical attributes of a high-quality reference standard, compare analytical methodologies for its characterization, and provide actionable, field-proven protocols for its use in assay validation.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity, and potency of a sample. The use of a robust reference standard is not merely a matter of good scientific practice; it is a regulatory expectation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of analytical methods, where the quality of the reference standard is a cornerstone.

4-[(anilinocarbonyl)amino]benzoic acid (CAS 5467-09-4), with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol , is a compound that features both a benzoic acid and a diarylurea moiety. Its applications can range from being a synthetic intermediate to a potential active pharmaceutical ingredient (API) or a related substance that needs to be controlled. The validation of an assay for this compound, therefore, requires a reference standard of unimpeachable quality.

Comparative Analysis of Reference Standard Grades

The selection of a reference standard often presents a choice between different grades, each with its own level of characterization and associated cost. For 4-[(anilinocarbonyl)amino]benzoic acid, a comparison can be made between a primary standard, a secondary standard, and a non-pharmacopeial, commercially available standard.

FeaturePrimary Reference Standard (e.g., USP, Ph. Eur.)Secondary Reference Standard (In-house or Commercial)Non-Pharmacopeial Standard
Purity (by qNMR) ≥ 99.8%Typically 98.0% - 99.5%Often ≥ 98.0% (by HPLC area %)
Characterization Exhaustive: qNMR, HPLC, MS, IR, TGA, DSC, elemental analysisComprehensive: HPLC, MS, IR, water contentBasic: HPLC, sometimes MS or ¹H NMR
Traceability Directly traceable to SI unitsTraceable to a primary standardGenerally not traceable
Impurity Profile Identified and quantifiedMajor impurities identifiedOften unspecified
Certificate of Analysis Comprehensive, with uncertainty valuesDetailed, with reference to primary standardBasic, may lack detailed data
Regulatory Acceptance Universally acceptedAccepted with proper qualificationMay require extensive in-house validation
Cost HighModerateLow

Expert Insight: While the initial cost of a primary reference standard is high, its use can significantly de-risk a project and reduce the time and expense of extensive in-house characterization and potential regulatory queries. For early-stage research, a well-characterized secondary standard may be sufficient, but for pivotal studies and quality control, a primary standard is the gold standard.

Predicting and Controlling Impurities: A Look at the Synthesis

A thorough understanding of the synthesis of 4-[(anilinocarbonyl)amino]benzoic acid is critical for predicting potential impurities. A common synthetic route involves the reaction of 4-aminobenzoic acid with phenyl isocyanate.

cluster_reactants Reactants cluster_product Product cluster_impurities Potential Impurities A 4-Aminobenzoic Acid C 4-[(anilinocarbonyl)amino]benzoic acid A->C Reacts with I1 Unreacted 4-Aminobenzoic Acid A->I1 Incomplete reaction B Phenyl Isocyanate B->C I2 Diphenylurea (from hydrolysis of phenyl isocyanate) B->I2 Hydrolysis & Dimerization I3 Aniline (from hydrolysis of phenyl isocyanate) B->I3 Hydrolysis I4 Polymeric ureas C->I4 Side reactions

Caption: Synthetic pathway and potential impurities.

This synthetic route suggests the following potential impurities that a robust analytical method must be able to separate and quantify:

  • Starting materials: Unreacted 4-aminobenzoic acid and phenyl isocyanate.

  • Side-products: Diphenylurea (formed from the reaction of two molecules of phenyl isocyanate in the presence of water), and aniline (from the hydrolysis of phenyl isocyanate).

  • Degradation products: Hydrolysis of the final product back to the starting materials.

Experimental Protocols for Assay Validation

The validation of an analytical method for 4-[(anilinocarbonyl)amino]benzoic acid should, at a minimum, assess specificity, linearity, accuracy, precision, and robustness. Below are detailed protocols for two of the most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC with UV detection is a workhorse technique for the analysis of aromatic compounds like 4-[(anilinocarbonyl)amino]benzoic acid.

Instrumentation and Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 4-[(anilinocarbonyl)amino]benzoic acid reference standard and dissolve it in 25 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL to establish linearity.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of 50 µg/mL in the diluent.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Weigh Reference Standard P2 Dissolve in Diluent P1->P2 P4 Prepare Sample Solution P1->P4 P3 Prepare Working Standards P2->P3 H2 Inject Standards P3->H2 H3 Inject Sample P4->H3 H1 Equilibrate System D1 Generate Calibration Curve H2->D1 D2 Integrate Peaks H3->D2 D3 Quantify Analyte D1->D3 D2->D3

Caption: HPLC workflow for assay validation.

Causality in Method Development: The choice of a C18 column is based on the nonpolar nature of the aromatic rings in the molecule. The acidic mobile phase (0.1% phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, which would otherwise lead to poor peak shape and inconsistent retention times. A gradient elution is employed to ensure that both the relatively polar starting materials and the less polar product are well-resolved within a reasonable run time.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR has emerged as a primary analytical method for the certification of reference standards.[1] It allows for the direct determination of purity without the need for a specific reference standard of the same compound.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering a 90° pulse.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (at least 30 seconds to ensure full relaxation).

  • Acquisition Time (aq): At least 3 seconds.

  • Number of Scans (ns): 16 or more for good signal-to-noise.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-[(anilinocarbonyl)amino]benzoic acid reference standard into an NMR tube.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d6, cap, and vortex until fully dissolved.

Data Processing and Calculation:

  • Process the spectrum with a line broadening of 0.3 Hz.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping proton signal from 4-[(anilinocarbonyl)amino]benzoic acid (e.g., the aromatic protons) and the singlet from the two protons of maleic acid.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Trustworthiness of the Protocol: This qNMR protocol is designed to be a self-validating system. The use of a long relaxation delay ensures that the signal intensities are directly proportional to the number of protons, which is the fundamental principle of qNMR.[2][3] The choice of a certified internal standard provides direct traceability to the International System of Units (SI).[1]

Alternative Reference Standards

In some applications, particularly in the analysis of aromatic amines as a class, other reference standards may be used. For instance, in methods for detecting banned azo dyes in consumer products, a mixture of several aromatic amine standards is often employed.[4][5]

Alternative StandardApplicationAdvantagesDisadvantages
Aniline General aromatic amine analysisSimple structure, readily availableMay not be representative of more complex amines
Benzidine Carcinogenic amine screeningRelevant for specific regulatory methodsHigh toxicity, handling concerns
4,4'-Methylenedianiline (MDA) Industrial hygiene and environmental monitoringImportant industrial chemicalDifferent physicochemical properties

Expert Insight: While these alternatives are useful in their specific contexts, they are not suitable as direct replacements for a 4-[(anilinocarbonyl)amino]benzoic acid reference standard when the assay is specific for this compound. The structural and physicochemical differences would lead to significant inaccuracies in quantification.

Conclusion

The selection and proper use of a 4-[(anilinocarbonyl)amino]benzoic acid reference standard are critical for the generation of reliable and defensible analytical data. A primary reference standard, characterized by a suite of orthogonal analytical techniques including qNMR, provides the highest level of confidence and regulatory compliance. The provided HPLC and qNMR protocols offer robust starting points for the validation of assays for this compound. By understanding the synthetic route and potential impurities, and by employing sound analytical principles, researchers can ensure the integrity of their data and the quality of their products.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Miura, T., & Takatsu, A. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 469. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?[Link]

  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. [Link]

  • Agilent Technologies. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]

  • Accel Scientific. 4-[(phenylcarbamoyl)amino]benzoic acid| 5467-09-4. [Link]

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Safety & Regulatory Compliance

Safety

4-[(Anilinocarbonyl)amino]benzoic acid proper disposal procedures

Operational Excellence: Handling and Disposal Protocols for 4-[(Anilinocarbonyl)amino]benzoic acid For drug development professionals and analytical chemists, maintaining rigorous safety and operational standards is as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Excellence: Handling and Disposal Protocols for 4-[(Anilinocarbonyl)amino]benzoic acid

For drug development professionals and analytical chemists, maintaining rigorous safety and operational standards is as critical as the experimental data itself. 4-[(Anilinocarbonyl)amino]benzoic acid—also widely recognized as 4-(3-phenylureido)benzoic acid—is a valuable intermediate in pharmaceutical synthesis and biochemical assays. However, its specific physicochemical properties necessitate strict handling and disposal workflows to protect both laboratory personnel and the environment.

This guide provides a self-validating, step-by-step operational framework designed to integrate seamlessly into your laboratory's Environmental Health and Safety (EHS) protocols, prioritizing causality to ensure every researcher understands the reasoning behind the rules.

Chemical Profiling and Hazard Causality

Before executing any protocol, it is imperative to understand the why behind the safety requirements. 4-[(Anilinocarbonyl)amino]benzoic acid (CAS: 5467-09-4) presents specific hazards that dictate its lifecycle management from acquisition to disposal.

According to the 1[1], this compound is classified under the Globally Harmonized System (GHS) with the following key hazard statements:

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity.

  • H319 (Causes serious eye irritation): The crystalline powder can cause severe micro-abrasions and chemical irritation to the cornea.

  • H411 (Toxic to aquatic life with long-lasting effects): The phenylurea moiety combined with the benzoic acid group makes this compound highly recalcitrant to standard biological degradation processes in municipal wastewater treatment facilities[1].

Understanding these hazards ensures that our disposal methodologies are not just compliant, but scientifically sound.

Quantitative Safety & Operational Data

To facilitate rapid risk assessment, the following table summarizes the critical quantitative and logistical parameters for this compound, corroborated by 2[2] and.

ParameterSpecificationCausality / Rationale
Chemical Name 4-[(Anilinocarbonyl)amino]benzoic acidSystematic IUPAC nomenclature.
Common Synonym 4-(3-phenylureido)benzoic acidWidely used in cataloging and literature.
CAS Number 5467-09-4Essential for accurate EHS waste manifesting[2].
Molecular Weight 256.26 g/mol Critical for precise molarity calculations in assays[2].
Primary Hazards H302, H319, H411Dictates PPE and zero-drain disposal policies[1].
Required PPE Nitrile gloves (≥0.11mm), Safety GogglesPrevents dermal absorption and ocular exposure (H319).
Ventilation Class II Biosafety Cabinet or Fume HoodPrevents inhalation of aerosolized particulates during weighing.

Operational Workflow and Waste Segregation

The lifecycle of 4-[(Anilinocarbonyl)amino]benzoic acid in the laboratory must follow a strict, unidirectional flow from safe handling to definitive destruction.

Workflow Start 4-[(Anilinocarbonyl)amino]benzoic acid (CAS: 5467-09-4) PPE Engineering Controls Fume Hood & PPE Start->PPE Preparation Exp Experimental Execution Synthesis / Assays PPE->Exp Handling Waste Waste Segregation Identify H411 Hazard Exp->Waste Post-Assay Solid Solid Waste Powders & Consumables Waste->Solid Dry Materials Liquid Liquid Waste Solvent Solutions Waste->Liquid Solutions Incinerate High-Temp Incineration EPA Compliant Solid->Incinerate Final Disposal Liquid->Incinerate Final Disposal Drain Zero Drain Disposal Protect Aquatic Life Liquid->Drain Strict Prohibition

Workflow for the safe handling, segregation, and disposal of 4-[(Anilinocarbonyl)amino]benzoic acid.

Step-by-Step Disposal Methodologies

Due to the compound's H411 aquatic toxicity classification, under no circumstances should this chemical or its solutions be disposed of down the sink [1]. Implement the following validated protocols for waste management.

Phase 1: Solid Waste Management

This applies to unreacted powder, contaminated weighing boats, pipette tips, and disposable spatulas.

  • Collection: Place all solid waste directly into a dedicated, heavy-duty biohazard or chemical waste bag inside the fume hood.

  • Containment: Seal the bag securely to prevent the aerosolization of fine dust particles.

  • Secondary Storage: Transfer the sealed bag into a rigid, leak-proof secondary container (e.g., a dedicated HDPE solid waste bin).

  • Labeling: Affix a GHS-compliant label stating: "Hazardous Solid Waste: Contains 4-[(Anilinocarbonyl)amino]benzoic acid (CAS 5467-09-4). Toxic to Aquatic Life."

  • Causality Check: Why double containment? The H319 (Eye Irritation) hazard means that if a bag ruptures during transit, aerosolized dust could cause severe ocular damage to EHS personnel.

Phase 2: Liquid Waste Management

This applies to the compound dissolved in organic solvents (e.g., DMSO, DMF, or Methanol) or aqueous buffers.

  • Segregation: Ensure the liquid waste carboy is chemically compatible with your solvent system. Do not mix with strong oxidizing agents.

  • Transfer: Use a dedicated funnel to pour the solution into the liquid waste carboy. Do this exclusively inside a fume hood.

  • Sealing: Cap the carboy tightly immediately after transfer. Never leave a waste funnel resting in an open carboy.

  • Labeling: Update the waste log attached to the carboy to reflect the addition of the compound and its concentration.

  • Causality Check: Why strict segregation? Evaporating solvents can leave behind highly concentrated, hazardous residues. Furthermore, trace amounts entering municipal water systems can severely disrupt local aquatic ecosystems due to the compound's recalcitrant nature[1].

Phase 3: Final Destruction
  • EHS Coordination: Schedule a pickup with your institution's certified EHS vendor.

  • Incineration: Ensure the waste manifest specifies High-Temperature Incineration .

  • Causality Check: High-temperature incineration is the only self-validating disposal method. It completely cleaves the robust phenylurea and benzoic acid structures, converting them into harmless CO₂, H₂O, and NOₓ, thereby permanently neutralizing the environmental threat.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to mitigate exposure and environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Advanced PPE: Upgrade to a well-fitted N95 respirator (or equivalent) in addition to standard nitrile gloves and safety goggles.

  • Moisten the Spill (Solid Only): Lightly spray the spilled powder with a compatible solvent (e.g., water or dilute ethanol).

    • Causality: Dry sweeping generates airborne particulates, directly exposing the responder to ingestion (H302) and ocular (H319) hazards. Moistening physically binds the particles.

  • Mechanical Collection: Use a static-free brush and dustpan to sweep up the moistened material. Do not use a standard vacuum cleaner unless it is specifically designed and HEPA-filtered for hazardous chemicals.

  • Decontamination: Wipe down the affected surface with a solvent-soaked absorbent pad (e.g., ethanol or isopropanol) to remove residual traces.

  • Disposal: Place all collected materials, including the brush and absorbent pads, into the solid hazardous waste container as outlined in Phase 1.

References

  • Leyan. (2024). 化学品安全技术说明书: (February 28 2024) 5467-09-4 (Safety Data Sheet).
  • Accel Scientific.4-[(phenylcarbamoyl)amino]benzoic acid | 5467-09-4.
  • Sigma-Aldrich.4-(3-PHENYLUREIDO)BENZOIC ACID.

Sources

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Feasible Synthetic Routes

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4-[(Anilinocarbonyl)amino]benzoic acid
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4-[(Anilinocarbonyl)amino]benzoic acid
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